Ethyl 2-(piperazin-1-yl)acetate
描述
属性
IUPAC Name |
ethyl 2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCXMJOGMHYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193070 | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-08-8 | |
| Record name | 1-(Ethoxycarbonylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of ethyl 2-(piperazin-1-yl)acetate, a key intermediate in the development of various pharmacologically active molecules. This guide details a common synthetic route, provides specific experimental protocols, and summarizes the essential analytical data required for structural confirmation and quality control.
Synthesis of this compound
The most prevalent and straightforward method for synthesizing this compound is through the direct N-alkylation of piperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.
To favor the desired mono-alkylation product and minimize the formation of the di-substituted by-product, it is crucial to control the reaction stoichiometry. Using a significant excess of piperazine relative to the alkylating agent ensures that the haloacetate is more likely to react with an un-substituted piperazine molecule.[1] The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.[1]
General Reaction Scheme

Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of Piperazine
This protocol is adapted from general procedures for the mono-N-alkylation of piperazine.[1][2]
Materials:
-
Piperazine, anhydrous (e.g., 5 equivalents)
-
Ethyl bromoacetate (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (5 eq.) and anhydrous potassium carbonate (2 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Begin stirring the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add ethyl bromoacetate (1 eq.) to the suspension dropwise using a syringe or dropping funnel at room temperature.[1]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the ethyl bromoacetate starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the resulting residue between dichloromethane (or ethyl acetate) and water. The excess piperazine will preferentially dissolve in the aqueous layer.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain pure this compound.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the key physical properties and spectroscopic data for the compound.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 172.23 g/mol | [3][4] |
| CAS Number | 40004-08-8 | [3][4] |
| IUPAC Name | ethyl 2-piperazin-1-ylacetate | [3] |
| Appearance | (Predicted) White to off-white solid or oil | |
| Boiling Point | 252.5 °C at 760 mmHg | |
| LogP | -0.101 | [5] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation. The expected data from key analytical techniques are presented below.
The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 3.20 | Singlet (s) | 2H | -N-CH₂ -COO- |
| ~ 2.85 | Triplet (t) | 4H | Piperazine -CH₂ -NH-CH₂ - |
| ~ 2.55 | Triplet (t) | 4H | -COO-CH₂-N-CH₂ - |
| ~ 1.90 | Singlet (s) | 1H | -NH - |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| Note: Predicted shifts based on analogous structures and standard chemical shift tables. Solvent: CDCl₃. Actual values may vary.[6][7] |
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 171.0 | C =O (Ester carbonyl) |
| ~ 60.5 | -O-C H₂-CH₃ |
| ~ 58.0 | -N-C H₂-COO- |
| ~ 54.0 | Piperazine C H₂ adjacent to N-alkylation site |
| ~ 45.5 | Piperazine C H₂ adjacent to NH |
| ~ 14.2 | -O-CH₂-C H₃ |
| Note: Predicted shifts based on analogous structures and standard chemical shift tables.[8][9] Solvent: CDCl₃. Actual values may vary. |
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H stretch (secondary amine) |
| 2980 - 2800 | Strong | C-H stretch (aliphatic) |
| ~ 1740 | Strong | C=O stretch (ester)[10] |
| ~ 1200 | Strong | C-O stretch (ester) |
| ~ 1150 | Strong | C-N stretch |
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z Value | Interpretation |
| 172 | [M]⁺, Molecular ion |
| 127 | [M - OCH₂CH₃]⁺, Loss of ethoxy group |
| 85 | [M - CH₂COOCH₂CH₃]⁺, Cleavage of the acetate side chain |
| 42 | Common fragment for piperazine derivatives[3] |
Characterization Workflow
The following diagram outlines the logical workflow for the analytical characterization of the synthesized product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl piperazine-1-acetate | SIELC Technologies [sielc.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Ethyl 2-(piperazin-1-yl)acetate CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl 2-(piperazin-1-yl)acetate, a key building block in synthetic and medicinal chemistry. Below you will find its chemical identity, supplier details, physicochemical properties, a detailed synthesis protocol, and its application workflow in drug discovery.
Chemical Identifier and Supplier Information
This compound is registered under the CAS number 40004-08-8 [1][2]. This compound is readily available from a variety of chemical suppliers who cater to the research and development sector. A selection of prominent suppliers is listed in Table 1.
Table 1: Supplier Information for this compound
| Supplier | Website |
| ChemScene | --INVALID-LINK-- |
| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- |
| Alfa Aesar (a Johnson Matthey Company) | --INVALID-LINK-- |
| Key Organics Limited | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1] |
| Density | 1.048 g/mL at 20 °C | [2] |
| Boiling Point | 252.473 °C at 760 mmHg | [2] |
| Flash Point | 106.492 °C | [2] |
| Melting Point | 61.64 °C (Predicted) | [2] |
| LogP | -0.5453 | [1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via N-alkylation of piperazine with ethyl chloroacetate. This method is based on established principles of nucleophilic substitution.
Materials:
-
Piperazine (anhydrous)
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant molar excess of anhydrous piperazine (e.g., 5 equivalents) and anhydrous potassium carbonate (2 equivalents) to anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, slowly add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining salts and unreacted piperazine. Follow this with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Applications in Drug Discovery and Development
This compound is a versatile building block in medicinal chemistry. The piperazine moiety is a "privileged scaffold" often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a common linkage in many pharmaceutical compounds.
Below is a diagram illustrating a general workflow for the utilization of this compound as a chemical intermediate in the synthesis of a potential drug candidate.
Caption: General workflow for the use of this compound in drug synthesis.
The piperazine core of this compound can also serve as a linker in the development of more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the piperazine unit can improve the solubility and conformational rigidity of the linker, which is crucial for the PROTAC's efficacy.
The following diagram illustrates the logical relationship of this compound as a component of a PROTAC.
Caption: Role of the piperazine moiety from this compound in a PROTAC.
References
Technical Guide: Spectral Analysis of Ethyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(piperazin-1-yl)acetate (CAS No: 40004-08-8), a key building block in synthetic and medicinal chemistry.[1] This document outlines its characteristic nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, supported by detailed experimental protocols and logical workflows.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₆N₂O₂[1]
-
Molecular Weight: 172.23 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Predicted Spectral Data
While experimental spectra are recorded for quality control, published peak-list data is not consistently available. The following tables present predicted NMR data, which closely correlates with expected experimental values. This data is useful for preliminary identification and spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.20 | Singlet (s) | 2H | -CO-CH₂ -N |
| ~2.85 | Triplet (t) | 4H | -N-CH₂ -CH₂-NH- |
| ~2.55 | Triplet (t) | 4H | -N-CH₂-CH₂ -NH- |
| ~1.90 | Singlet (s, broad) | 1H | -NH |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C =O |
| ~60.5 | -O-CH₂ -CH₃ |
| ~58.0 | -CO-CH₂ -N |
| ~54.0 | -N-CH₂ -CH₂-NH- |
| ~45.5 | -N-CH₂-CH₂ -NH- |
| ~14.2 | -O-CH₂-CH₃ |
Experimental Protocol for NMR Spectroscopy
This section details a standard protocol for acquiring high-quality NMR spectra of piperazine derivatives.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Spectral Width: 0-12 ppm.
-
Pulse Sequence: Standard single 90° pulse.
-
Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-200 ppm.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal sensitivity and simplify the spectrum.
-
Scans: Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase-correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Mass Spectrometry Data
Table 3: Expected Electron Ionization (EI-MS) Fragmentation Data
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Relative Intensity |
| 172 | [M]⁺ (Molecular Ion) | Low |
| 127 | [M - OCH₂CH₃]⁺ | Moderate |
| 99 | [M - COOCH₂CH₃]⁺ | High |
| 85 | [Piperazine ring fragment]⁺ | High |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | High |
| 42 | [C₂H₄N]⁺ | Moderate |
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as methanol or ethyl acetate.
-
Gas Chromatography (GC) Separation:
-
Injector: Set to 250°C to ensure complete vaporization.
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure separation of any impurities.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Set the mass scan range to cover expected fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the compound's peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum by interpreting the fragmentation pattern and comparing it against spectral libraries (e.g., NIST).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.
Expected IR Absorption Data
The spectrum is typically acquired neat (as a thin liquid film) using an Attenuated Total Reflectance (ATR) accessory.[2]
Table 4: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch (secondary amine) | Piperazine N-H |
| 2980-2800 | C-H Stretch (aliphatic) | -CH₃, -CH₂- |
| ~1735 | C=O Stretch (ester) | Ethyl Ester |
| ~1450 | C-H Bend (aliphatic) | -CH₂- |
| ~1250 | C-O Stretch (ester) | Ester C-O |
| ~1150 | C-N Stretch (amine) | Piperazine C-N |
Experimental Protocol for FTIR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[2]
-
Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples.[2]
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Synthesis and Analysis Workflow
The synthesis of this compound is typically achieved via nucleophilic substitution. The general workflow from synthesis to characterization is outlined below.
Caption: Workflow for Synthesis and Spectral Characterization.
References
The Rising Therapeutic Potential of Ethyl 2-(piperazin-1-yl)acetate Derivatives: A Technical Overview
For Immediate Release
Novel derivatives of Ethyl 2-(piperazin-1-yl)acetate are demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide synthesizes the current research, presenting key data on the biological activities, experimental protocols for their evaluation, and insights into their mechanisms of action to support ongoing drug discovery and development efforts by researchers, scientists, and pharmaceutical professionals.
The core structure, featuring a piperazine ring linked to an ethyl acetate group, provides a versatile scaffold for chemical modification, leading to a diverse library of compounds with a wide range of biological effects. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, antimicrobial, and neuropharmacological properties.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Several novel piperazine derivatives have exhibited significant cytotoxic effects against various human cancer cell lines. Notably, hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have shown submicromolar growth inhibition (GI₅₀) values. For instance, one compound demonstrated potent activity with GI₅₀ values between 0.70–0.99 μM against the most sensitive cancer cell lines[1]. Further studies on other derivatives have identified compounds with broad-spectrum growth inhibition activity (GI₅₀ < 2 μM) against all human tumor cells tested[1].
The mechanism of action for some of these anticancer agents involves the induction of apoptotic cell death. This is supported by observations of nuclei condensation and morphological changes consistent with apoptosis[1]. Molecular studies have revealed the upregulation of pro-apoptotic genes like Bak and the downregulation of pro-survival genes such as Bcl-XL and Bcl-2, shifting the cellular balance towards apoptosis[1]. Molecular docking studies further suggest that these compounds may directly inhibit anti-apoptotic proteins like Bcl-XL[1].
In addition to direct cytotoxicity, some piperazin-4-yl-quinolin-2(1H)-one derivatives bearing thiazole moieties have shown promising antiproliferative activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Certain compounds in this series exhibited inhibitory activity comparable to the established drug sorafenib, with IC₅₀ values in the nanomolar range (e.g., 46.83 ± 2.4 nM)[2]. Cell cycle analysis of these compounds indicated an arrest at the S phase, and they were also found to induce both early and late apoptosis[2].
Quantitative Anticancer Activity Data
| Compound ID/Series | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Compound 4 (oleanonic acid derivative) | Various human cancer cell lines | GI₅₀ | 0.70 - 0.99 | [1] |
| Compound 4 (oleanonic acid derivative) | Average over all tested lines | GI₅₀ | 1.03 | [1] |
| Compound 4 (oleanonic acid derivative) | Average over all tested lines | LC₅₀ | 12.31 | [1] |
| Compound 6 (ursonic acid derivative) | Average over all tested lines | GI₅₀ | 1.52 | [1] |
| Compound 9 (ursonic acid derivative) | Average over all tested lines | GI₅₀ | 1.93 | [1] |
| Dihalogenated 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | Breast Cancer (T-47D) | IC₅₀ | 2.73 ± 0.16 | [2] |
| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones | VEGFR-2 Inhibition | IC₅₀ | 46.83 ± 2.4 | [2] |
| Adamantyl)piperazine derivative 7 | Melanoma (MDA-MB-435) | IC₅₀ | ~2.5 | [3] |
| Phenylpiperazine derivative of 1,2-benzothiazine (BS230) | Breast Adenocarcinoma (MCF7) | More cytotoxic than Doxorubicin at 10 µM | - | [4] |
Antimicrobial and Antifungal Activity
The versatile piperazine scaffold has also been exploited to develop potent antimicrobial agents. Synthesized derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For example, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed promising antibacterial activity, with one compound being particularly potent[5]. Notably, several of these compounds were more effective than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA)[5]. Another study highlighted piperazine derivatives containing an imidazole moiety as having better antibacterial and antifungal activity compared to those with a triazole moiety[6].
Quantitative Antimicrobial Activity Data
| Compound/Series | Target Organism(s) | Activity Metric | Value | Reference |
| Chalcone-piperazine derivative | Candida albicans | MIC | 2.22 µg/mL | [7] |
| Imidazole-piperazine derivatives | Pseudomonas aeruginosa, Candida albicans | Significant Activity | - | [6][8] |
| Thiazole-acetamide piperazine derivatives | MRSA | More potent than ampicillin | - | [5] |
Neuropharmacological Activity
Recent research has also ventured into the neuropharmacological potential of piperazine derivatives. One novel compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been evaluated for its anxiolytic-like and antidepressant-like activities. The study concluded that the anxiolytic effects are mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor, while the antidepressant-like activity is mediated through the serotonergic system[9].
Experimental Protocols
A summary of key experimental methodologies used in the evaluation of these derivatives is provided below.
Synthesis of Piperazine Derivatives
A general synthetic scheme involves the reaction of a substituted piperazine with a suitable electrophile. For instance, the synthesis of N-ethyl-piperazinyl amides of oleanonic and ursonic acids involves the activation of the carboxylic acid with oxalyl chloride, followed by reaction with N-ethylpiperazine in the presence of a base like triethylamine[1].
References
- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, characterization, and biological activity of novel azole piperazine congeners | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. benthamdirect.com [benthamdirect.com]
The Versatility of Ethyl 2-(piperazin-1-yl)acetate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds. Its unique physicochemical properties, including high aqueous solubility, two sites for chemical modification, and a constrained yet flexible conformation, make it an attractive building block for drug design. Within the diverse family of piperazine-containing synthons, Ethyl 2-(piperazin-1-yl)acetate stands out as a particularly versatile and valuable starting material for the synthesis of novel therapeutic agents across multiple disease areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core scaffold.
Synthesis of Bioactive Derivatives
The primary utility of this compound in medicinal chemistry lies in the reactivity of its secondary amine, which readily undergoes N-alkylation and N-acylation reactions. This allows for the straightforward introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies.
A common synthetic strategy involves the condensation of this compound with various electrophilic partners. For instance, amide bond formation with carboxylic acids is a widely employed method to generate a diverse library of derivatives.
General Experimental Protocol: Amide Coupling
A typical procedure for the synthesis of amide derivatives from this compound involves the use of a coupling agent to facilitate the reaction between the piperazine's secondary amine and a carboxylic acid.
Materials:
-
This compound
-
Desired carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
5% Sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents) in dichloromethane (DCM).
-
To this solution, add EDC.HCl (1.1 equivalents) and a catalytic amount of DMAP (0.2 equivalents).
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for approximately 10 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue stirring the reaction overnight at room temperature.
-
Upon completion, as monitored by thin-layer chromatography (TLC), partition the reaction mixture between DCM and a 5% NaHCO3 solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography to obtain the final amide derivative.[1]
This robust protocol can be adapted for a wide range of carboxylic acids, leading to a diverse library of N-acylated piperazine derivatives for biological screening.
Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in the development of anticancer and antimicrobial agents.
Anticancer Activity: Targeting VEGFR-2
Several studies have explored the potential of this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
A series of novel 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, synthesized using an this compound backbone, have shown promising VEGFR-2 inhibitory activity.[4]
| Compound ID | Modification on Piperazine Scaffold | Target | IC50 (nM) | Cell Line |
| Compound A | 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | VEGFR-2 | 46.83 ± 2.4 | - |
| Compound B | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide | VEGFR-2 | 51.09 ± 2.6 | - |
| Sorafenib (Reference) | - | VEGFR-2 | 51.41 ± 2.3 | - |
Table 1: In vitro VEGFR-2 inhibitory activity of selected this compound derivatives.[4]
The data clearly indicates that derivatives of this compound can be potent inhibitors of VEGFR-2, with some compounds exhibiting activity comparable to the established drug, Sorafenib.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Antimicrobial Activity
The flexible nature of the this compound scaffold has also been exploited in the development of novel antimicrobial agents. By incorporating various heterocyclic and aromatic moieties, researchers have synthesized derivatives with significant activity against a range of bacterial and fungal pathogens.
The development of new antimicrobial agents from the this compound core typically follows a structured workflow from synthesis to biological evaluation.
Several studies have reported the Minimum Inhibitory Concentration (MIC) values for various derivatives. For example, novel chalcones incorporating a piperazine moiety have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]
| Compound Type | Target Organism | MIC (µg/mL) |
| Piperazine-Chalcone Derivative | Staphylococcus aureus | Potentially Active |
| Piperazine-Chalcone Derivative | Escherichia coli | Potentially Active |
| Piperazine-Chalcone Derivative | Candida albicans | 2.22 |
| Ciprofloxacin (Reference) | Various Bacteria | Varies |
| Fluconazole (Reference) | Candida albicans | Varies |
Table 2: Antimicrobial activity of selected piperazine-chalcone derivatives.[5]
Conclusion
This compound serves as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward reactivity allows for the generation of large and diverse compound libraries, which have shown significant promise in the development of novel anticancer and antimicrobial agents. The ability to readily modify the core structure facilitates detailed structure-activity relationship studies, enabling the optimization of potency and selectivity against various biological targets. As the demand for new and effective therapeutics continues to grow, the strategic use of foundational building blocks like this compound will remain a critical component of successful drug discovery programs. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. derpharmachemica.com [derpharmachemica.com]
The Versatile Scaffold: A Technical Guide to Ethyl 2-(piperazin-1-yl)acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(piperazin-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. The piperazine moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties, including its basic nature which can be fine-tuned, and its ability to adopt a stable chair conformation, allow for the precise spatial orientation of various substituents. This makes the piperazine ring an excellent core for designing ligands that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. This technical guide provides an in-depth review of the applications of the this compound core in drug discovery, complete with experimental protocols, quantitative biological data for related compounds, and visualizations of relevant signaling pathways.
Chemical Properties and Synthesis
This compound is a bifunctional molecule, possessing a secondary amine within the piperazine ring and an ester group, both of which can be readily functionalized.
| Property | Value |
| CAS Number | 40004-08-8[1] |
| Molecular Formula | C₈H₁₆N₂O₂[1] |
| Molecular Weight | 172.23 g/mol [1] |
| Synonyms | Ethyl piperazinoacetate, 1-(Ethoxycarbonylmethyl)piperazine[1] |
| Appearance | Off-white to yellow solid or liquid |
| Solubility | Soluble in water and common organic solvents |
The synthesis of derivatives from this compound typically involves N-alkylation, N-arylation, or amide bond formation. The secondary amine of the piperazine ring is a nucleophile that can react with various electrophiles, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines.
Applications in Drug Discovery
The piperazine scaffold is a key component in a multitude of approved drugs and clinical candidates targeting a diverse range of therapeutic areas.
-
Oncology: Piperazine derivatives have been successfully developed as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival. They are also found in compounds that induce apoptosis in cancer cells.
-
Central Nervous System (CNS) Disorders: The ability of the piperazine ring to interact with aminergic GPCRs, such as dopamine and serotonin receptors, has led to its incorporation into numerous antipsychotic and antidepressant drugs.
-
Infectious Diseases: The piperazine moiety is also a common feature in antimicrobial agents, where it can contribute to the molecule's ability to penetrate bacterial cell walls and interact with essential microbial enzymes.
Quantitative Biological Data of Piperazine Derivatives
While specific biological activity data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the quantitative data for a range of piperazine-containing compounds, illustrating the potential of this scaffold in drug discovery.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/GI₅₀/MIC) |
| Piperazinyl Amidrazones | Antitumor Activity | Leukemia Cell Lines | GI₅₀ = 4.73 µM[2] |
| Piperazinyl Amidrazones | Antitumor Activity | CNS Cancer Cell Lines | GI₅₀ = 4.68 µM[2] |
| N-Ethyl-Piperazinyl Amides | Cytotoxicity | Various Cancer Cell Lines | LC₅₀ = 1 - 6 µM[3] |
| Piperazine-1-carboxamidines | Antifungal Activity | Candida albicans | MIC = 2.22 µg/mL[4] |
| Piperazine-linked Quinolones | Antibacterial Activity | Gram-positive bacteria | MIC ≤ 15 µg/L[4] |
| 1-(2-aryl-2-adamantyl)piperazines | Antiproliferative Activity | HeLa & MDA MB 231 | IC₅₀ = 8.4 - 9.2 µM |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols provide examples of how this compound can be functionalized and how the resulting derivatives can be assessed for biological activity.
Synthesis Protocol: N-Alkylation of this compound
This protocol is adapted from a procedure for the synthesis of a PROTAC linker.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
To a solution of this compound hydrochloride (1.00 equiv) in acetonitrile, add potassium carbonate (3.00 equiv) and sodium iodide (1.00 equiv).
-
Add the alkyl halide (1.00 equiv) to the mixture.
-
Stir the resulting solution for 3 hours at 100°C.
-
After cooling to room temperature, extract the solution with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the N-alkylated product.
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of piperazine-based drug candidates, it is essential to visualize the cellular pathways they modulate. The following diagrams, created using the DOT language for Graphviz, illustrate a generic GPCR signaling cascade and a typical kinase signaling pathway, both common targets for piperazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]
Ethyl 2-(piperazin-1-yl)acetate: A Technical Guide to Safe Handling, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-(piperazin-1-yl)acetate is a valuable bifunctional molecule utilized as a key building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its piperazine moiety offers a reactive secondary amine for further functionalization, while the ethyl acetate group provides a handle for ester hydrolysis or amidation. This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 40004-08-8 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| logP | -0.5453 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Safety and Hazard Information
GHS Hazard Statements (Anticipated based on related compounds):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
Toxicological Data Summary
Quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the public domain. For the related compound, ethyl 2-(4-methylpiperazin-1-yl)acetate, the lowest published lethal dose (LDLo) via the intraperitoneal route in mice is 1 g/kg, which caused somnolence and dyspnea[2]. Given the structural similarity, a comparable level of toxicity should be assumed for this compound until specific data becomes available.
Occupational Exposure Limits (OELs):
No specific OSHA PEL or ACGIH TLV has been established for this compound. In the absence of established limits, it is prudent to handle the compound in a well-ventilated area, such as a fume hood, and to minimize the potential for aerosol generation and inhalation.
Handling and Personal Protective Equipment (PPE)
Safe handling practices are paramount to minimizing exposure and ensuring laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Contaminated clothing should be removed and laundered before reuse.
Storage and Stability
Proper storage is crucial for maintaining the integrity and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage.[3] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[3] |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contain the spill and prevent it from entering drains or waterways. Contact environmental health and safety personnel for assistance.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain.
Experimental Protocols
This compound is commonly used as a nucleophile in substitution and coupling reactions. Below is a generalized protocol for a typical N-alkylation or N-arylation reaction.
General Protocol for N-Functionalization of this compound:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
-
Addition of Reagents:
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 1.1-2.0 equivalents) to the reaction mixture.
-
Add the electrophile (e.g., an alkyl halide or aryl halide; 1.0-1.2 equivalents). For less reactive aryl halides, a palladium catalyst and ligand may be necessary for a Buchwald-Hartwig amination.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired N-functionalized product.
-
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Workflow for N-Functionalization
Caption: A typical experimental workflow for the N-functionalization of this compound.
References
Exploring Structural Analogues of Ethyl 2-(piperazin-1-yl)acetate: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogues of Ethyl 2-(piperazin-1-yl)acetate, a versatile scaffold in medicinal chemistry. The piperazine moiety is a prevalent feature in a multitude of biologically active compounds, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The guide details experimental protocols for synthesis and biological screening and presents quantitative data from related, more complex piperazine derivatives to illustrate the potential of this chemical class.
Synthetic Approaches to this compound Analogues
The primary route for generating structural analogues of this compound involves the N-alkylation or N-arylation of the piperazine ring. A general and efficient method for the synthesis of N-aryl piperazines involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[]
General Experimental Protocol: N-Alkylation/N-Arylation of this compound
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the alkyl or aryl halide (1-1.2 equivalents).
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature, depending on the reactivity of the halide. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted this compound analogue.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Evaluation of Piperazine Analogues
The diverse biological activities of piperazine derivatives necessitate a range of assays to determine their therapeutic potential. Standard in vitro assays for antimicrobial and anticancer activity are fundamental in the initial screening of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform two-fold serial dilutions of the test compounds in the growth medium in the wells of the 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) values.
Quantitative Data on Related Piperazine Analogues
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Norfloxacin Analogue 6 | S. aureus | >128 | [2] |
| E. coli | 8 | [2] | |
| Norfloxacin Analogue 7b | S. aureus | >128 | [2] |
| E. coli | 16 | [2] | |
| Thiazolylacetamide 3k | L. monocytogenes | Not specified as exact value | [8] |
| MRSA | More potent than ampicillin | [8] |
Table 2: Anticancer Activity of Selected Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinone Derivative | T-47D (Breast) | 2.73 ± 0.16 | [9] |
| Pyrrolopyrimidine 5q | LNCaP (Prostate) | 0.018 | [10] |
| Pyrrolopyrimidine 5t | PC-3 (Prostate) | 0.0213 | [10] |
Signaling Pathways and Mechanisms of Action
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Several studies have identified this pathway as a target for various piperazine-containing compounds.[4][6] Inhibition of key kinases in this pathway, such as PI3K and Akt, can lead to the induction of apoptosis and suppression of tumor growth. While the direct effect of simple this compound analogues on this pathway has not been extensively studied, it represents a promising avenue for future research into their mechanism of action.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogues.
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for N-substituted Ethyl 2-(piperazin-1-yl)acetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted Ethyl 2-(piperazin-1-yl)acetate derivatives. These compounds are significant scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The following sections outline the most common and effective synthetic strategies, including N-alkylation, N-arylation, N-acylation, and reductive amination.
Introduction
N-substituted this compound derivatives are a class of organic compounds characterized by a central piperazine ring linked to an ethyl acetate moiety at one nitrogen atom and a variable substituent at the other. This structural motif is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its ability to modulate physicochemical properties and biological activity. The synthetic accessibility and versatility of the piperazine ring allow for the creation of large libraries of analogues for structure-activity relationship (SAR) studies. This document details robust and reproducible methods for the synthesis of these important compounds.
Key Synthetic Strategies
The primary synthetic approaches for generating N-substituted this compound derivatives involve the functionalization of the piperazine ring. The choice of strategy often depends on the nature of the desired substituent (alkyl, aryl, acyl, etc.) and the availability of starting materials.
N-Alkylation
Direct N-alkylation is a straightforward and widely used method for introducing alkyl substituents onto the piperazine ring. This can be achieved by reacting a piperazine derivative with an appropriate alkyl halide. For the synthesis of the target compounds, this typically involves the reaction of piperazine with ethyl 2-bromoacetate, followed by subsequent alkylation of the second nitrogen.
This protocol describes a two-step synthesis starting from piperazine.
Step 1: Synthesis of this compound
A solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or ethanol is treated with ethyl 2-bromoacetate (1 equivalent) at room temperature. The use of excess piperazine acts as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction. The reaction is typically stirred for 12-24 hours. After completion, the reaction mixture is worked up by filtration to remove piperazinium salts and the filtrate is concentrated. The crude product can be purified by column chromatography or distillation.
Step 2: N-Alkylation of this compound
The resulting this compound (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate or triethylamine (1.5-2 equivalents) is added, followed by the desired alkyl halide (1.1 equivalents). The reaction mixture is stirred at room temperature or heated to 50-80 °C to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the N-substituted product, which can be further purified by column chromatography.[1][2][3][4]
Table 1: Representative Yields for N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 12 | 85 | [1] |
| 2-Bromo-2-methylpropanoate | Cs₂CO₃ | DMSO | 25-30 | 12 | 82 | [5] |
| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | NaI, K₂CO₃ | DMF | 80 | 6 | Not specified | [1] |
N-Arylation
The introduction of an aryl group at the N4 position is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.
To a reaction vessel charged with an aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 2 equivalents) are added. The vessel is purged with an inert gas (argon or nitrogen), and a dry, degassed solvent such as toluene or dioxane is added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[6]
In a reaction flask, an aryl iodide or bromide (1 equivalent), this compound (1.5 equivalents), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., ethylene glycol, 1,10-phenanthroline), and a base (e.g., K₂CO₃, NaOH, 2 equivalents) are combined in a high-boiling polar solvent like dimethylformamide (DMF) or ethylene glycol.[7] The mixture is heated to 100-150 °C for 12-48 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography affords the desired N-aryl derivative.[7][8][9]
Table 2: Comparison of N-Arylation Methods
| Method | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-95 | [6] |
| Ullmann Condensation | CuI | Ethylene Glycol | NaOH | Ethylene Glycol | 120 | 50-90 | [7] |
Reductive Amination
Reductive amination is a versatile method for introducing a variety of substituents, particularly alkyl groups, onto the piperazine nitrogen. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of a secondary amine with an aldehyde or ketone, followed by its reduction.
To a solution of this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol, is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation (1.5 equivalents).[10] A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred at room temperature for 4-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.[6][10][11]
Table 3: Reductive Amination Conditions and Yields
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Tetrahydropyran-4-one | NaBH(OAc)₃ | DCE | 12 | High (not specified) | [6] |
| N-methyl-4-piperidone | NaBH(OAc)₃ | DCE | 12 | 60 | [10] |
| Various Aldehydes | NaBH(OAc)₃ | Not specified | Not specified | Not specified | [6] |
N-Acylation
N-acylation introduces an acyl group to the piperazine ring, forming an amide linkage. This is typically achieved by reacting the piperazine derivative with an acyl chloride or a carboxylic acid activated with a coupling agent.
This compound (1 equivalent) is dissolved in a non-protic solvent like dichloromethane or tetrahydrofuran (THF). A base such as triethylamine or pyridine (1.5 equivalents) is added, and the solution is cooled to 0 °C. The acyl chloride (1.1 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to afford the N-acyl derivative. Purification is typically performed by column chromatography or recrystallization.
A solution of the carboxylic acid (1.1 equivalents), a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in a solvent like DMF or DCM is prepared. This compound (1 equivalent) is then added, and the mixture is stirred at room temperature for 12-24 hours. The reaction mixture is then worked up according to the coupling agent used. For DCC, the dicyclohexylurea byproduct is filtered off. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.[12]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic workflows described above.
Caption: General synthetic strategies for N-substituted this compound derivatives.
Caption: A typical experimental workflow for the synthesis and purification of target compounds.
Conclusion
The synthetic routes outlined in this document provide a comprehensive guide for the preparation of N-substituted this compound derivatives. The choice of a specific method will be dictated by the desired substituent, available resources, and scalability requirements. The provided protocols and data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient synthesis and exploration of this important class of molecules.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of Copper(II) Acetate Promoted N-Arylation of 5,5-Dimethyl Hydantoin and Other Imides with Triarylbismuthanes and Aryl Boronic Acids [organic-chemistry.org]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A General Protocol for Amide Coupling Reactions Using Ethyl 2-(piperazin-1-yl)acetate
AN-S-001
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Ethyl 2-(piperazin-1-yl)acetate is a valuable bifunctional building block, featuring a reactive secondary amine within the piperazine ring, making it an ideal substrate for amide coupling reactions. This application note provides a detailed, robust, and reproducible protocol for the coupling of various carboxylic acids with this compound using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Introduction
Amide bond synthesis is one of the most frequently utilized transformations in drug discovery.[1] The direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] To overcome this, activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid into a more electrophilic species that readily reacts with the amine.[2][3]
HATU is a highly efficient uronium salt-based coupling reagent first reported by Louis A. Carpino in 1993.[3] It is favored for its high reactivity, rapid reaction times, low rates of racemization, and efficacy with sterically hindered substrates.[3][4] This protocol details the use of HATU for the reliable synthesis of a diverse range of amide products derived from this compound.
Reaction Scheme:
R-COOH + this compound
Materials and Reagents
-
Carboxylic Acid (R-COOH)
-
This compound
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Citric Acid solution[5]
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup.
Quantitative Data and Stoichiometry
For optimal results, the stoichiometry of the reactants and reagents should be carefully controlled. The following table provides a general guideline for a typical small-scale reaction.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Carboxylic Acid (R-COOH) | Variable | 1.0 | 1.0 mmol |
| This compound | 172.22 | 1.1 | 1.1 mmol (189.4 mg) |
| HATU | 380.23 | 1.2 | 1.2 mmol (456.3 mg) |
| DIPEA | 129.25 | 2.5 | 2.5 mmol (0.44 mL) |
| Anhydrous DMF | 73.09 | - | 5 - 10 mL |
Note: The optimal number of equivalents may vary depending on the specific substrates used.
Experimental Protocol
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). b. Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (to achieve a concentration of 0.1-0.2 M). Stir the mixture until the carboxylic acid is fully dissolved.
2. Carboxylic Acid Activation: a. To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq).[2] b. Stir the reaction mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for efficient coupling, especially when using uronium-based reagents like HATU.[6]
3. Amine Addition and Reaction: a. In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. b. Add the amine solution dropwise to the activated carboxylic acid mixture. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[5] Reactions are typically complete within 2-6 hours.[4]
4. Workup Procedure: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).[5] b. Transfer the solution to a separatory funnel and wash sequentially with: i. 1 M Citric Acid solution (to remove excess DIPEA).[5] ii. Saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt byproduct from HATU).[5] iii. Brine (to reduce the solubility of organic material in the aqueous phase).[5] c. Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[5] d. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.[7]
Visualized Workflow and Logic
The following diagrams illustrate the key workflows and relationships in the amide coupling protocol.
Caption: Experimental workflow for HATU-mediated amide coupling.
Caption: Logical relationship of reagents in the coupling reaction.
Troubleshooting and Safety
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF, as water can hydrolyze the activated ester intermediate. Consider increasing the number of equivalents of the coupling reagent or the reaction time.
-
Side Products: If the carboxylic acid or amine is sterically hindered, the reaction may require gentle heating (e.g., 40-50 °C). The formation of a guanidinium byproduct can occur if the amine is added before the pre-activation step is complete.[6]
-
Safety: HATU is a potentially explosive compound and should be handled with care, avoiding shock and friction. DIPEA is a corrosive and flammable liquid. All procedures should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. reddit.com [reddit.com]
- 7. sphinxsai.com [sphinxsai.com]
Application of Ethyl 2-(piperazin-1-yl)acetate in the Synthesis of Neuropharmacological Agents
Abstract
Ethyl 2-(piperazin-1-yl)acetate is a versatile building block in the synthesis of a variety of neuropharmacological agents. Its inherent piperazine scaffold is a common feature in many centrally acting drugs, including antipsychotics, anxiolytics, and antidepressants. This document outlines the application of this compound in the synthesis of potent neuropharmacological agents, specifically focusing on compounds targeting dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Detailed synthetic protocols, quantitative biological data, and relevant signaling pathways are presented to guide researchers in the development of novel therapeutics for neuropsychiatric disorders.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with central nervous system (CNS) targets. Arylpiperazine derivatives, in particular, have demonstrated significant affinity and selectivity for dopamine and serotonin receptors, which are key players in the pathophysiology of schizophrenia, anxiety, and depression. This compound serves as a readily available and reactive starting material for the synthesis of diverse libraries of such compounds. The ester functionality can be easily converted to an amide, providing a convenient handle for introducing various substituents, while the secondary amine of the piperazine ring allows for N-arylation or N-alkylation to further explore the chemical space and optimize pharmacological activity.
This application note details a synthetic strategy for the preparation of 2-(4-arylpiperazin-1-yl)-N-phenylacetamides, a class of compounds with potential antipsychotic properties due to their interaction with D2, 5-HT1A, and 5-HT2A receptors. Furthermore, it provides standardized protocols for the preclinical evaluation of these compounds in established animal models of psychosis-like behavior.
Data Presentation
The following table summarizes the in vitro binding affinities of a representative series of synthesized 2-(4-arylpiperazin-1-yl)-N-phenylacetamides for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
| Compound ID | Aryl Substituent (R) | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 1a | Phenyl | 55 | 25 | 15 |
| 1b | 2-Methoxyphenyl | 30 | 10 | 8 |
| 1c | 4-Chlorophenyl | 45 | 35 | 20 |
| 1d | 2-Pyridinyl | 65 | 15 | 12 |
Experimental Protocols
Synthesis of 2-(4-Arylpiperazin-1-yl)-N-phenylacetamides
A representative two-step synthesis is described below, starting from the commercially available this compound.
Step 1: Synthesis of Ethyl 2-(4-arylpiperazin-1-yl)acetate
-
To a solution of the desired aryl halide (e.g., bromobenzene, 1.0 eq) and this compound (1.2 eq) in a suitable solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a phosphine ligand (e.g., BINAP, 0.04 eq).
-
Add a base, such as sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(4-arylpiperazin-1-yl)acetate.
Step 2: Amide Formation to Yield 2-(4-Arylpiperazin-1-yl)-N-phenylacetamide
-
Hydrolyze the ethyl ester from Step 1 by treating it with a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Acidify the reaction mixture to precipitate the corresponding carboxylic acid, which is then filtered and dried.
-
To a solution of the carboxylic acid (1.0 eq) and the desired aniline (e.g., aniline, 1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add a base, for instance, N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 2-(4-arylpiperazin-1-yl)-N-phenylacetamide.
In Vivo Behavioral Assays
The following protocols are standardized for mice and are used to assess the antipsychotic potential of the synthesized compounds.
1. Apomorphine-Induced Climbing [1][2][3][4][5]
-
Objective: To assess the dopamine D2 receptor antagonist activity of a test compound.
-
Apparatus: Cylindrical wire mesh cages (e.g., 14 cm diameter, 13 cm height).
-
Procedure:
-
Acclimatize male Swiss albino mice to the testing room for at least 1 hour.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine (1.0-2.5 mg/kg, s.c.), a non-selective dopamine agonist.[3][4]
-
Immediately place the mouse in the wire mesh cage.
-
Observe and score the climbing behavior for a period of 20-30 minutes.[3][4] A common scoring method involves recording the amount of time the mouse spends with all four paws on the wire mesh.
-
-
Data Analysis: Compare the duration of climbing behavior in the test compound-treated group with the vehicle-treated control group. A significant reduction in climbing time indicates potential D2 antagonist activity.
2. MK-801-Induced Hyperactivity [6][7][8][9]
-
Objective: To evaluate the potential antipsychotic-like activity of a test compound in a model of NMDA receptor hypofunction.
-
Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituate male C57BL/6 mice to the testing room for at least 1 hour.
-
Administer the test compound or vehicle (i.p.).
-
After the appropriate pretreatment time (e.g., 30 minutes), administer MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, at a dose of 0.15-0.3 mg/kg (i.p.).[6][8]
-
Immediately place the mouse in the open-field arena and record locomotor activity for a duration of 60-120 minutes.[6]
-
-
Data Analysis: Compare the total distance traveled and other locomotor parameters between the different treatment groups. A significant attenuation of MK-801-induced hyperlocomotion suggests potential antipsychotic efficacy.
3. DOI-Induced Head-Twitch Response [10][11][12][13][14]
-
Objective: To assess the serotonin 5-HT2A receptor antagonist activity of a test compound.
-
Apparatus: Standard mouse cages.
-
Procedure:
-
Acclimatize male C57BL/6 mice to the testing room for at least 1 hour.
-
Administer the test compound or vehicle (i.p.).
-
Following the pretreatment period (e.g., 30 minutes), administer (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A/2C receptor agonist, at a dose of 1-2.5 mg/kg (i.p.).[13]
-
Immediately after DOI injection, place the mouse in a clean cage and record the number of head twitches for a 20-30 minute observation period.
-
-
Data Analysis: Compare the number of head twitches in the test compound-treated group to the vehicle-treated control group. A significant reduction in the number of head twitches is indicative of 5-HT2A receptor antagonism.
Mandatory Visualization
Caption: Synthetic workflow for 2-(4-Arylpiperazin-1-yl)-N-phenylacetamides.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpn.or.kr [cpn.or.kr]
- 4. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice [cpn.or.kr]
- 6. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. researchgate.net [researchgate.net]
- 10. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Head-twitch response - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(piperazin-1-yl)acetate as a Novel Linker for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 2-(piperazin-1-yl)acetate as a versatile linker in solid-phase synthesis. The unique properties of the piperazine moiety offer distinct advantages in the synthesis of peptides and other small molecules, particularly in the generation of diketopiperazine-containing compounds and as a safety-catch linker system.
Introduction
This compound is a bifunctional molecule that can be employed as a linker in solid-phase synthesis. After hydrolysis of the ethyl ester, the resulting carboxylic acid can be attached to an amino-functionalized solid support. The secondary amine of the piperazine ring can then serve as the anchor point for the first building block of the synthetic sequence. The piperazine core introduces a degree of conformational rigidity and offers a potential cleavage point under specific conditions, making it a valuable tool for combinatorial chemistry and drug discovery.
Key Applications
-
Synthesis of Diketopiperazines: The inherent structure of the linker facilitates the intramolecular cyclization of a dipeptide precursor to form a 2,5-diketopiperazine (DKP) upon cleavage.[1][2][3] DKPs are a class of cyclic peptides with significant biological activities.
-
Safety-Catch Linker Strategy: The piperazine linker can be designed as a "safety-catch" linker.[4] The linker is stable to standard solid-phase peptide synthesis (SPPS) conditions but can be activated for cleavage by a specific chemical modification, allowing for the release of the synthesized molecule under mild conditions.
-
Increased Solubility of Conjugates: Piperazine motifs have been shown to increase the aqueous solubility of molecules, which can be beneficial for the handling and biological testing of the final products.[5]
Experimental Protocols
Preparation of 2-(Piperazin-1-yl)acetic Acid Loaded Resin
This protocol describes the immobilization of the linker onto an aminomethylated polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Protocol:
-
Hydrolysis of this compound:
-
Dissolve this compound in a 1:1 mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature overnight.
-
Neutralize the reaction with an aqueous HCl solution and extract the product, 2-(piperazin-1-yl)acetic acid, with a suitable organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free acid.
-
-
Linker Attachment to Resin:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve 2-(piperazin-1-yl)acetic acid (3 equivalents relative to the resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
-
Solid-Phase Synthesis of a Dipeptide and On-Resin Cyclization to a Diketopiperazine
This protocol outlines the synthesis of a dipeptide followed by its conversion to a diketopiperazine.
Materials:
-
2-(Piperazin-1-yl)acetic acid loaded resin
-
Fmoc-protected amino acids
-
DIC
-
HOBt
-
20% (v/v) Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
First Amino Acid Coupling:
-
Swell the linker-loaded resin in DMF.
-
Dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
Repeat step 1 with the second Fmoc-protected amino acid.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Diketopiperazine Formation and Cleavage:
-
Treat the resin-bound dipeptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the diketopiperazine from the resin and removes side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude diketopiperazine by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the diketopiperazine by preparative HPLC.
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the described protocols. These values are based on standard solid-phase synthesis outcomes and may vary depending on the specific sequence and reaction conditions.
| Parameter | Expected Value | Notes |
| Linker Loading | 0.5 - 1.0 mmol/g | Dependent on the initial loading of the aminomethyl resin. |
| First Amino Acid Coupling Efficiency | > 99% | Monitored by Kaiser test. |
| Peptide Elongation Stepwise Yield | > 98% | Per coupling cycle. |
| Final Diketopiperazine Cleavage Yield | 60 - 80% | Yield can be influenced by the amino acid sequence due to steric hindrance affecting cyclization. |
| Crude Product Purity | 50 - 75% | Purity before preparative HPLC purification. |
Visualizations
Workflow for Linker Attachment to Resin
Caption: Workflow for attaching the piperazine linker to the solid support.
Workflow for Diketopiperazine Synthesis
Caption: Solid-phase synthesis workflow for diketopiperazine formation.
Safety-Catch Application Concept
The piperazine linker can be adapted for a safety-catch strategy. For instance, one of the piperazine nitrogens could be protected with a group that is stable to standard SPPS conditions but can be selectively removed to trigger cleavage. An example would be N-alkylation with a 2,4-dimethoxybenzyl (DMB) group. The DMB group is stable to the basic conditions of Fmoc removal but can be cleaved with mild acid (e.g., dilute TFA). This unmasks the tertiary amine, which can then facilitate a base-catalyzed cleavage of the ester linkage to the first amino acid.
Proposed Safety-Catch Cleavage Pathway
Caption: Conceptual pathway for a piperazine-based safety-catch linker.
References
- 1. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of Ethyl 2-(piperazin-1-yl)acetate from Piperazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 2-(piperazin-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the mono-N-alkylation of piperazine with an ethyl haloacetate. The primary challenge in this synthesis is the selective formation of the mono-substituted product over the di-substituted byproduct. This protocol outlines a robust method to achieve high mono-selectivity.
Reaction Principle and Workflow
The synthesis of this compound is achieved through a nucleophilic substitution reaction. Piperazine, a secondary diamine, acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The lone pair of electrons on one of the nitrogen atoms in piperazine initiates the attack on the carbon atom bearing the chlorine atom, which is a good leaving group. To favor mono-alkylation, a large excess of piperazine is typically used. This statistical approach increases the likelihood that the ethyl chloroacetate will react with an un-substituted piperazine molecule rather than the already substituted product. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is based on established principles of N-alkylation of piperazines.
Materials:
-
Piperazine
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4-6 equivalents) and anhydrous acetonitrile.
-
To the stirred suspension, add anhydrous potassium carbonate (2 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of ethyl chloroacetate (1 equivalent) in anhydrous acetonitrile to the refluxing mixture via a dropping funnel over a period of 1-2 hours.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts (potassium carbonate and potassium chloride) and wash them with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess piperazine.
-
-
Purification:
-
Dissolve the resulting crude oil in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary.
-
Data Presentation
The following table summarizes the key quantitative data for this synthesis. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Value | Notes |
| Reactants | ||
| Piperazine | 4.0 - 6.0 eq | A large excess is crucial to favor mono-alkylation and minimize the formation of the di-substituted product. |
| Ethyl Chloroacetate | 1.0 eq | The limiting reagent. |
| Potassium Carbonate | 2.0 eq | Acts as a base to neutralize the HCl formed during the reaction. |
| Solvent | ||
| Acetonitrile | Anhydrous | A common polar aprotic solvent for this type of reaction. Other solvents like ethanol or THF can also be used. |
| Reaction Conditions | ||
| Temperature | Reflux (~82 °C for Acetonitrile) | Heating is required to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 4 - 6 hours | Monitor by TLC or GC-MS for completion. |
| Yield | ||
| Expected Yield | 60 - 80% | Yield is dependent on the successful control of mono-alkylation and the efficiency of the purification process. |
Chemical Reaction Diagram
The following diagram illustrates the chemical transformation from piperazine to this compound.
Caption: Synthesis of this compound from piperazine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperazine is corrosive and can cause skin and eye irritation.
-
Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Follow standard laboratory safety procedures for handling chemicals and setting up reactions.
Application Notes and Protocols for the Analysis of Ethyl 2-(piperazin-1-yl)acetate by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Ethyl 2-(piperazin-1-yl)acetate in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methods outlined are intended for use in quality control, stability studies, and research and development.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| LogP | -0.5453 | [1] |
| Boiling Point | 252.473 °C at 760 mmHg | [2] |
| Melting Point | 61.64 °C (Predicted) | [2] |
| pKa | Weak base (two pKb of 5.35 and 9.73 for piperazine) | [3] |
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (30:70:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid.[4]
Experimental Protocol
1. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
2. Sample Preparation:
-
For a drug substance, accurately weigh an amount equivalent to 10 mg of this compound.
-
Dissolve in the mobile phase in a 10 mL volumetric flask.
-
For a drug product (e.g., tablets), grind a representative number of units to a fine powder. Weigh an amount of powder equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions for quantification.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Retention Time | Approximately 4.5 min |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
This section provides a GC method suitable for the analysis of this compound, particularly for assessing purity and related substances.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| GC System | Agilent 7890B or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-17 (30 m x 0.53 mm, 1.0 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Injection Volume | 1.0 µL (Split ratio 10:1) |
| Oven Program | Initial: 150 °C for 5 min, Ramp: 10 °C/min to 240 °C, Hold: 5 min |
Experimental Protocol
1. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 10, 50, 100, 250, and 500 µg/mL.
2. Sample Preparation:
-
Accurately weigh an amount of the sample equivalent to 10 mg of this compound.
-
Dissolve in methanol in a 10 mL volumetric flask.
-
For solid dosage forms, follow the extraction procedure described in the HPLC section, using methanol as the solvent. Ensure the final solution is filtered through a 0.45 µm PTFE filter.
3. Analysis:
-
Condition the GC column as per the manufacturer's instructions.
-
Inject the standard solutions to establish linearity.
-
Inject the sample solutions for quantification.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 10 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.5 - 102.5 |
| Precision (% RSD) | < 2.5 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 7 µg/mL |
| Retention Time | Approximately 8.2 min |
GC Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
Discussion
Both HPLC and GC methods are suitable for the analysis of this compound. The choice of method will depend on the specific application.
-
HPLC is generally preferred for routine quality control of finished products due to its high precision and compatibility with non-volatile compounds. The reverse-phase method described is robust and straightforward.
-
GC is a valuable tool for assessing the purity of the drug substance and for detecting volatile impurities that may not be amenable to HPLC analysis. The described GC method provides good resolution for piperazine-related compounds.
For both methods, proper sample preparation is critical to ensure accurate and reproducible results. It is recommended to perform a full method validation according to ICH guidelines before implementing these methods in a regulated environment.
References
- 1. chemscene.com [chemscene.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(piperazin-1-yl)acetate in the Preparation of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and proposed mechanisms of action of potential anticancer agents derived from the versatile starting material, Ethyl 2-(piperazin-1-yl)acetate. The protocols and data presented are based on established methodologies in cancer research and medicinal chemistry, offering a guide for the development of novel therapeutic candidates.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. This compound serves as a readily available and versatile building block for the synthesis of diverse molecular architectures, including those with potent anticancer activity. This document focuses on the preparation of quinolinyl-piperazinyl-acetamide derivatives, which have shown promise as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and as inducers of apoptosis.
Synthetic Protocols
The following protocols outline a synthetic route to potent anticancer agents starting from this compound. The key steps involve the formation of a crucial intermediate, 2-chloro-N-(substituted)-acetamide, and its subsequent coupling with a substituted piperazine derived from the starting material.
Protocol 2.1: Synthesis of 2-(Piperazin-1-yl)acetamide Intermediate
This protocol describes the initial modification of this compound to a more reactive intermediate for subsequent coupling reactions.
Materials:
-
This compound dihydrochloride
-
Desired amine (R-NH2)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Suspend this compound dihydrochloride in DCM.
-
Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
To this mixture, add the desired amine (1.1 equivalents).
-
The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 2-(piperazin-1-yl)acetamide.
Protocol 2.2: Synthesis of 2-Chloro-1-(4-(substituted)piperazin-1-yl)ethanone
This protocol details the synthesis of a key electrophilic intermediate required for the final coupling step.
Materials:
-
Substituted piperazine (derived from Protocol 2.1 or commercially available)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
Procedure:
-
Dissolve the substituted piperazine (1 equivalent) and triethylamine (1.2 equivalents) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-chloro-1-(4-(substituted)piperazin-1-yl)ethanone, which can often be used in the next step without further purification.
Protocol 2.3: Synthesis of Final Quinolinyl-Piperazinyl-Acetamide Derivatives
This protocol describes the final coupling step to generate the target anticancer compounds.
Materials:
-
2-(Piperazin-1-yl)acetamide intermediate (from Protocol 2.1)
-
Substituted 4-chloroquinoline
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of the 2-(piperazin-1-yl)acetamide intermediate (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and the substituted 4-chloroquinoline (1.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final quinolinyl-piperazinyl-acetamide derivative.
In Vitro Anticancer Activity
The synthesized derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds are summarized below.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Quinolinyl-Piperazinyl-Acetamide 1 | T-47D (Breast Cancer) | Cytotoxicity | 2.73 ± 0.16 | [1] |
| Quinolinyl-Piperazinyl-Acetamide 2 | HepG2 (Liver Cancer) | Cytotoxicity | 4.8 | [1] |
| Quinolinyl-Piperazinyl-Acetamide 3 | A549 (Lung Cancer) | Cytotoxicity | 46.6 | [1] |
| Piperazine Derivative A | K562 (Leukemia) | Growth Inhibition | 0.06 - 0.16 | [2] |
| Piperazine-based Thiazolidinone 11 | HepG-2 (Liver Cancer) | Cytotoxicity | 0.03 - 0.06 | [3][4] |
| Piperazine-based Thiazolidinone 13 | HepG-2 (Liver Cancer) | Cytotoxicity | 0.03 - 0.06 | [3][4] |
| Piperazine-based Thiazolidinone 16 | HepG-2 (Liver Cancer) | Cytotoxicity | 0.03 - 0.06 | [3][4] |
| Piperazinylquinoxaline 11 | HepG-2 (Liver Cancer) | Cytotoxicity | 9.52 | [5] |
| Piperazinylquinoxaline 11 | A549 (Lung Cancer) | Cytotoxicity | 10.61 | [5] |
| Piperazinylquinoxaline 11 | Caco-2 (Colon Cancer) | Cytotoxicity | 12.45 | [5] |
| Piperazinylquinoxaline 11 | MDA (Breast Cancer) | Cytotoxicity | 11.52 | [5] |
Experimental Protocols for Biological Evaluation
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the MTT-containing medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 4.2: VEGFR-2 Kinase Assay
This protocol describes an in vitro assay to determine the inhibitory activity of the compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Protocol 4.3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Mechanism of Action: Signaling Pathways
Derivatives of this compound have been shown to exert their anticancer effects through the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Many anticancer agents, including derivatives of this compound, function by inducing apoptosis in cancer cells. This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence suggests that these compounds can activate caspases, key executioner proteins in apoptosis, and modulate the expression of Bcl-2 family proteins, which regulate mitochondrial integrity.[5][6][7][8]
Caption: Induction of apoptosis via intrinsic and extrinsic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of potential anticancer agents derived from this compound.
Caption: Workflow for anticancer drug discovery.
References
- 1. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(piperazin-1-yl)acetate Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of libraries based on the Ethyl 2-(piperazin-1-yl)acetate scaffold. The piperazine moiety is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, particularly in oncology. These notes will focus on a hypothetical HTS campaign to identify novel anti-cancer agents from a library of this compound derivatives, detailing the experimental workflow, data analysis, and potential mechanisms of action.
Application Note 1: High-Throughput Screening for Anti-Cancer Activity
This application note outlines a cell-based HTS campaign to identify compounds with antiproliferative activity against a human cancer cell line. Many piperazine derivatives have been investigated for their potential as anticancer agents, often by targeting signaling pathways essential for cancer cell survival and proliferation.
A typical HTS workflow for identifying anti-cancer compounds involves a primary screen of the entire library at a single concentration, followed by confirmation of the initial "hits" and subsequent dose-response analysis to determine the potency of these confirmed compounds.
Data Presentation: Summary of a Representative Library Screen
The following table summarizes hypothetical quantitative data from a primary screen of an this compound derivative library.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique this compound derivatives screened. |
| Screening Concentration | 10 µM | The single concentration used for the primary screen to identify initial hits. |
| Cell Line | K562 (Human Leukemia) | A commonly used cancer cell line for primary screening of potential anti-cancer compounds.[2] |
| Assay Format | 384-well microplate | A standard format for HTS to ensure efficiency and minimize reagent usage.[3] |
| Primary Assay | CellTiter-Glo® Luminescent Cell Viability Assay | A luminescence-based assay that measures cell viability by quantifying ATP. |
| Primary Hit Rate | 2.5% | The percentage of compounds that demonstrated greater than 50% growth inhibition in the primary screen. |
| Confirmed Hit Rate | 1.5% | The percentage of primary hits that were confirmed upon re-testing. |
| Potency Range (GI50) | 0.08 µM - 25 µM | The range of 50% growth inhibition concentrations for the confirmed hits, indicating varying levels of potency.[4] |
Experimental Workflow: Anti-Cancer Screening
The overall workflow for a typical HTS campaign to identify anti-cancer compounds is a multi-step process designed to efficiently screen large libraries and identify promising lead candidates.
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.
Materials and Reagents:
-
K562 human leukemia cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivative library (10 mM in DMSO)
-
384-well white, solid-bottom microplates
-
Acoustic liquid handler or pintool
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture K562 cells to a density of approximately 1x10^6 cells/mL.
-
Dilute the cell suspension to 50,000 cells/mL in culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 40 nL of each compound from the derivative library (10 mM stock) to the assay plates for a final concentration of 10 µM.
-
Add 40 nL of DMSO to negative control wells.
-
Add 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive controls.
-
Calculate the percentage of growth inhibition for each compound.
-
Compounds showing >50% inhibition are considered primary hits.
-
Protocol 2: Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a biochemical assay to determine if hit compounds from the primary screen inhibit the activity of a specific kinase, such as VEGFR-2, which is a common target in cancer therapy.[5][6]
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds, a known inhibitor (positive control), and DMSO (negative control) to the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves two steps: adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. A lower signal indicates less ADP produced and therefore, inhibition of the kinase.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
Signaling Pathways
Based on the screening results and further mechanistic studies, this compound derivatives may exert their anti-cancer effects through various signaling pathways. One common mechanism for piperazine-containing compounds is the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs) like VEGFR-2 or non-receptor tyrosine kinases like Src and Abl.[2][5][6]
Dual Src/Abl Kinase Inhibition Pathway
Several piperazine derivatives have been identified as potent dual inhibitors of Src and Abl kinases.[2][7] These kinases are crucial in the signaling pathways that control cell proliferation, survival, and migration. Their inhibition can lead to apoptosis and a reduction in tumor growth.
This diagram illustrates how an this compound derivative could inhibit Src and Abl kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells. The identification of such targeted inhibitors is a key goal of high-throughput screening in drug discovery.
References
- 1. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of Ethyl 2-(piperazin-1-yl)acetate, a key intermediate in the pharmaceutical industry. The synthesis is based on the nucleophilic substitution of ethyl chloroacetate with piperazine. This application note addresses common challenges in the synthesis, such as the formation of the di-substituted byproduct, and outlines a robust and scalable process suitable for industrial applications. The protocol includes reaction conditions, purification methods, and expected yields, along with safety considerations.
Introduction
This compound is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperazine moiety is a common feature in many drugs due to its ability to modulate physicochemical properties and interact with biological targets.[1][2] A reliable and scalable synthesis of this intermediate is therefore of significant industrial importance.
The primary synthetic route involves the N-alkylation of piperazine with ethyl chloroacetate. A key challenge in this synthesis is controlling the selectivity for mono-substitution, as the second nitrogen atom of piperazine can also react to form the 1,4-di-substituted byproduct.[3] This protocol details a method to optimize the yield of the desired mono-substituted product through stoichiometric control and controlled reaction conditions.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | >99% |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | >99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Sodium Bicarbonate | 144-55-9 | 84.01 | >99% |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | >99% |
Equipment
-
Jacketed glass reactor (appropriate volume for the intended scale)
-
Mechanical stirrer
-
Thermocouple
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
-
Vacuum distillation setup
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the reactor with anhydrous piperazine (5-10 equivalents) and anhydrous toluene. A significant excess of piperazine is crucial to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[3]
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heating: Begin stirring and heat the mixture to 40-50°C.
-
Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture via a dropping funnel over a period of 1-2 hours. Maintain the temperature between 40-50°C during the addition. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 40-50°C for an additional 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the ethyl chloroacetate is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The piperazine dihydrochloride byproduct will precipitate out of the solution. Filter the solid and wash it with a small amount of cold toluene.
-
Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Data Presentation
Stoichiometry and Yield
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Mass (Example Scale) | Moles (Example Scale) |
| Piperazine | 8 | 86.14 | 689.12 g | 8.0 |
| Ethyl Chloroacetate | 1 | 122.55 | 122.55 g | 1.0 |
| This compound | - | 172.23 | ~137.8 g (Expected) | ~0.8 (80% Yield) |
Process Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 40-50°C |
| Reaction Time | 4-6 hours |
| Solvent | Toluene |
| Piperazine Excess | 5-10 equivalents |
| Expected Yield | 75-85% |
| Expected Purity (Post-distillation) | >98% |
Safety and Handling
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. Lachrymator. Handle in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin irritation. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Mono-substituted Product | Insufficient excess of piperazine. | Increase the molar ratio of piperazine to ethyl chloroacetate (e.g., from 5 to 8-10 equivalents). |
| Reaction temperature too high. | Maintain the reaction temperature strictly within the 40-50°C range. | |
| High Level of Di-substituted Byproduct | Rapid addition of ethyl chloroacetate. | Add the ethyl chloroacetate slowly over a longer period to maintain a low concentration in the reaction mixture. |
| Inadequate stirring. | Ensure efficient mixing throughout the reaction. | |
| Incomplete Reaction | Low reaction temperature or insufficient time. | Increase the reaction time or slightly increase the temperature (not exceeding 55°C). |
| Poor quality of reagents. | Use anhydrous piperazine and freshly distilled ethyl chloroacetate. |
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of this compound. By carefully controlling the stoichiometry and reaction conditions, high yields of the desired mono-substituted product can be achieved while minimizing the formation of byproducts. This robust process is well-suited for industrial-scale production of this important pharmaceutical intermediate.
References
Application Notes and Protocols: Derivatization of Ethyl 2-(piperazin-1-yl)acetate for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] Ethyl 2-(piperazin-1-yl)acetate is a versatile starting material for the synthesis of novel piperazine derivatives. Derivatization at the secondary amine of the piperazine ring or modification of the ethyl acetate moiety can lead to compounds with significantly enhanced biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel derivatives of this compound.
Introduction to Derivatization Strategies
The versatile structure of piperazine allows for easy modification to achieve desired pharmacological activity.[1][6] The two nitrogen atoms in the piperazine ring are key sites for derivatization. For this compound, the secondary amine (N-4 position) is the most common site for introducing diverse functionalities.
Key Derivatization Reactions at the N-4 Position:
-
N-Alkylation: Introduction of alkyl or substituted alkyl chains can be achieved through nucleophilic substitution with alkyl halides or reductive amination.[7]
-
N-Arylation: Formation of N-aryl piperazines can be accomplished via Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient aromatic rings.[7]
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents) can introduce amide and sulfonamide linkages, which are important for biological activity.
-
Mannich Reaction: This reaction can be used to introduce aminomethylated substituents, often leading to potent bioactive compounds.[8]
Modification of the ethyl acetate moiety, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, provides another avenue for creating diverse chemical entities.
Synthetic Protocols
General Synthesis of N-Substituted Derivatives of this compound
This protocol describes a general method for the N-alkylation/N-arylation of this compound.
Workflow for N-Substituted Derivative Synthesis
Caption: General workflow for the synthesis of N-substituted derivatives.
Materials:
-
This compound dihydrochloride[9]
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyrimidine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add anhydrous K₂CO₃ (2.5 equivalents).[10]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.[10]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate).
Synthesis of Amide Derivatives via Hydrolysis and Coupling
This protocol involves the initial hydrolysis of the ethyl ester followed by amide bond formation.
Materials:
-
This compound derivative (from 2.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
Desired amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
Step 1: Hydrolysis of the Ester
-
Dissolve the this compound derivative in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1 equivalent) in DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the desired amine (1.1 equivalents) and allow the reaction to proceed at room temperature overnight.
-
Perform an aqueous work-up and purify the product by column chromatography.
Biological Activity Evaluation Protocols
Anticancer Activity
Piperazine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways.[8][12][13]
Signaling Pathway Targeted by Piperazine Anticancer Derivatives
Caption: Inhibition of key cancer signaling pathways by piperazine derivatives.
3.1.1. MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][14]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)[13]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[14]
-
Treat the cells with various concentrations of the synthesized piperazine derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
3.1.2. Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content.[14]
Materials:
-
Human cancer cell lines
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM)
Procedure:
-
Seed and treat cells as described in the MTT assay.
-
After incubation, fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.[14]
-
Wash the plates with water and air-dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[14]
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air-dry the plates and dissolve the bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
Antimicrobial Activity
Many piperazine derivatives exhibit significant antibacterial and antifungal properties.[15][16][17][18]
3.2.1. Disc Diffusion Method
This method is used for the qualitative screening of antimicrobial activity.[16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15][19]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[15]
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Griseofulvin)
Procedure:
-
Prepare a microbial inoculum and spread it evenly on the surface of the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
3.2.2. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
Microbial strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Resazurin dye (optional, as an indicator of cell viability)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Central Nervous System (CNS) Activity
Piperazine derivatives are known to possess a wide range of CNS activities, including antidepressant and anxiolytic effects.[5][20][21]
3.3.1. Forced Swim Test (for antidepressant activity)
This is a common behavioral test used to screen for antidepressant activity in rodents.
Materials:
-
Mice or rats
-
A cylindrical container filled with water
-
Video recording and analysis software
Procedure:
-
Administer the test compound to the animals at a specific dose.
-
After a set period, place each animal individually into the water-filled cylinder.
-
Record the duration of immobility during a 5-minute test session.
-
A significant decrease in the duration of immobility compared to a vehicle-treated control group is indicative of antidepressant-like activity.
3.3.2. Elevated Plus Maze (for anxiolytic activity)
This test is used to assess anxiety-like behavior in rodents.
Materials:
-
Mice or rats
-
An elevated, plus-shaped maze with two open and two closed arms.
-
Video tracking system
Procedure:
-
Administer the test compound to the animals.
-
Place the animal at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms suggests an anxiolytic effect.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Derivative 1 | HepG2 | Value |
| MCF-7 | Value | |
| Derivative 2 | HepG2 | Value |
| MCF-7 | Value | |
| Doxorubicin | HepG2 | Value |
| (Positive Control) | MCF-7 | Value |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Griseofulvin | N/A | N/A | Value |
Conclusion
The derivatization of this compound offers a promising strategy for the development of novel therapeutic agents. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these compounds. The versatile nature of the piperazine scaffold, coupled with the potential for diverse biological activities, makes this an exciting area for further research and drug discovery.[1][3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Europub [europub.co.uk]
- 5. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijcmas.com [ijcmas.com]
- 17. ijcmas.com [ijcmas.com]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 21. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(piperazin-1-yl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(piperazin-1-yl)acetate. Our goal is to help you improve your reaction yield and overcome common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor reagent solubility: Reagents not fully dissolved in the chosen solvent. 3. Inadequate base: The base may be too weak or not present in sufficient quantity to neutralize the formed acid byproduct (HCl). 4. Product loss during workup: The product, being a basic compound, can form a salt and remain in the aqueous layer. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the temperature or extending the reaction time. 2. Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1] 3. Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[1] 4. During aqueous extraction, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the product, allowing for its extraction into an organic solvent like dichloromethane or ethyl acetate.[1] |
| Formation of Di-alkylated Byproduct | 1. Incorrect stoichiometry: Molar ratio of piperazine to ethyl chloroacetate is not optimal. 2. Rapid addition of electrophile: Adding the ethyl chloroacetate too quickly increases its local concentration, favoring di-alkylation. | 1. Use a significant excess of piperazine (5-10 equivalents) relative to the ethyl chloroacetate to statistically favor mono-alkylation.[1][2] 2. Add the ethyl chloroacetate dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[1] |
| Difficult Product Purification | 1. Similar polarity of product and byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.[3] 2. Product tailing on silica gel: The basic nature of the piperazine moiety can interact with the acidic silica gel, leading to poor separation. | 1. Optimize column chromatography conditions. A common mobile phase is a mixture of methanol and dichloromethane.[3] Consider recrystallization from a suitable solvent system. 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress tailing and improve peak shape.[4] |
| Reaction Stalls or is Sluggish | 1. Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] 2. Formation of piperazine hydrochloride salt: The HCl byproduct protonates the piperazine, reducing its nucleophilicity. | 1. Gently heat the reaction mixture. The optimal temperature will depend on the solvent used. 2. Ensure a sufficient amount of a suitable base (e.g., K₂CO₃) is present to neutralize the HCl as it forms.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-alkylation of piperazine with an alkyl halide, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[1][5] This is a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the ethyl haloacetate.
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Controlling selectivity is a primary challenge. The most effective strategies to favor mono-alkylation are:
-
Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen is blocked, directing the alkylation to the unprotected nitrogen. The Boc group can be removed later under acidic conditions.[1][2][6]
-
Control Stoichiometry: Employing a large excess of piperazine (e.g., 5 to 10 equivalents) compared to the ethyl haloacetate increases the statistical probability of the electrophile reacting with an unreacted piperazine molecule rather than the mono-alkylated product.[1][4]
-
Slow Addition: Adding the ethyl haloacetate dropwise to the piperazine solution helps maintain a low concentration of the electrophile, which minimizes the rate of the second alkylation.[1]
Q3: What are the recommended bases and solvents for this reaction?
A3: The choice of base and solvent is critical for success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices as they are capable of neutralizing the acid byproduct without interfering with the reaction.[1] Weaker bases like sodium bicarbonate can also be used, but may result in slower reaction rates.[3]
-
Solvents: Polar aprotic solvents are often ideal. Acetonitrile is a common choice.[2] If reagent solubility is an issue, dimethylformamide (DMF) is a good alternative.[1] Ethanol can also be used as a solvent.[6]
Q4: My product seems to be stuck in the aqueous phase during workup. How can I extract it?
A4: This is a common issue due to the formation of the protonated salt of your product, which is water-soluble. To extract the product into an organic layer, you must convert it to its free base form. After the reaction, during the aqueous workup, add a base such as sodium carbonate, sodium hydroxide, or potassium carbonate to the aqueous layer until the pH is between 9.5 and 12.[1] This deprotonates the piperazine nitrogen, making the product less water-soluble and more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.
Q5: Besides di-alkylation, are there other significant side reactions to be aware of?
A5: While di-alkylation is the primary side reaction, other issues can arise. If the reaction temperature is too high or the reaction time is too long, decomposition of the starting materials or the product can occur.[4] With certain alkyl halides, elimination reactions can sometimes compete with substitution, though this is less common with ethyl chloroacetate.
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol prioritizes simplicity and cost-effectiveness by using an excess of the starting piperazine to favor mono-alkylation.
Materials:
-
Piperazine (10 equivalents)
-
Ethyl chloroacetate (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (or DMF)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine and acetonitrile.
-
Add potassium carbonate to the mixture.
-
Slowly add a solution of ethyl chloroacetate in acetonitrile to the piperazine mixture dropwise at room temperature over 1-2 hours with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, potentially with 0.5% triethylamine) to isolate the desired this compound.[2][4]
Protocol 2: Mono-N-alkylation using N-Boc-piperazine (Controlled Method)
This protocol offers higher selectivity for the mono-alkylated product by using a protected piperazine.
Part A: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)acetate
-
Dissolve N-Boc-piperazine (1.1 equivalents) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents).
-
Add ethyl chloroacetate (1 equivalent) to the mixture.
-
Heat the reaction to a gentle reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solids and concentrate the filtrate.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-8). The product is typically pure enough for the next step, or can be purified by column chromatography if necessary.
Part B: Deprotection of the Boc Group
-
Dissolve the crude Ethyl 2-(4-Boc-piperazin-1-yl)acetate from Part A in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product will be the corresponding salt (e.g., dihydrochloride). To obtain the free base, dissolve the residue in water, basify to pH 9.5-12 with a strong base, and extract with an organic solvent.[1] Dry the organic layer and concentrate to yield the final product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key parameter relationships for optimizing mono-alkylation yield.
References
Purification of Ethyl 2-(piperazin-1-yl)acetate by distillation and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(piperazin-1-yl)acetate by distillation and chromatography. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound? A1: The two most common and effective methods for purifying this compound are vacuum distillation and flash column chromatography. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: Which purification method should I choose? A2:
-
Vacuum Distillation is suitable for large quantities of material where impurities have significantly different boiling points from the product. Given the high atmospheric boiling point of this compound, vacuum is essential to prevent thermal decomposition.
-
Flash Column Chromatography is ideal for removing impurities with polarities similar to the product, such as starting materials or side-products from the synthesis.[1] It is highly effective for achieving very high purity on small to medium scales.[2]
Q3: My purified this compound is an oil. How can I solidify it for easier handling? A3: Converting the basic free base into its hydrochloride salt is a standard and effective technique to obtain a solid. This can be done by dissolving the oily product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and adding a solution of hydrogen chloride (e.g., HCl in ether or dioxane). The hydrochloride salt will typically precipitate and can be collected by filtration.[3][4]
Q4: What are the key physical properties I should be aware of during purification? A4: Key physical properties for this compound are summarized in the table below. The high boiling point is particularly important as it necessitates the use of vacuum distillation.
Quantitative Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | [5][6] |
| Molecular Weight | 172.23 g/mol | [5][6] |
| Boiling Point | 252.5 °C at 760 mmHg | [5] |
| Density | 1.048 g/mL at 20 °C | [5] |
| Flash Point | 106.5 °C | [5] |
| Storage Temperature | -20 °C, stored under nitrogen | [6] |
Troubleshooting Guide: Vacuum Distillation
Q1: My product seems to be decomposing in the distillation flask, indicated by darkening color. What's happening? A1: This is likely due to thermal degradation. This compound has a high boiling point, and prolonged exposure to high temperatures can cause decomposition.
-
Solution: Ensure you are using a high-vacuum system to significantly lower the boiling point. For thermally sensitive compounds like piperazine derivatives, it is crucial to keep the distillation temperature as low as possible.[7] Use a distillation setup with a short path between the flask and the condenser to minimize the time the vapor is exposed to heat.
Q2: I'm experiencing bumping or uneven boiling in the distillation flask. How can I fix this? A2: Bumping occurs when the liquid superheats and then boils violently.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth, even boiling. A slow, steady stream of nitrogen or argon bubbled through the liquid via a capillary tube can also promote smooth boiling during vacuum distillation.
Q3: My yield after distillation is very low. What are the potential causes? A3: Low yield can result from several factors:
-
Incomplete Distillation: You may not have heated the flask sufficiently or for long enough to distill all the product. Monitor the temperature at the distillation head; a drop in temperature indicates the fraction has finished distilling.
-
Decomposition: As mentioned in Q1, product loss due to thermal degradation can significantly lower the yield. Improve your vacuum and lower the pot temperature.
-
Leaks in the System: A poor vacuum will result in a higher required distillation temperature. Check all joints and connections for leaks.
Troubleshooting Guide: Flash Column Chromatography
Q1: My compound is streaking or tailing badly on the silica gel column. Why is this happening and how do I prevent it? A1: This is a classic issue for basic compounds like piperazines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor elution and band shape.[4]
-
Solution: Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.1-1% triethylamine (Et₃N) or ammonium hydroxide is added to the solvent system.[4][8] This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.
Q2: My product is co-eluting with an impurity. How can I improve the separation? A2: Co-elution means the chosen mobile phase is not resolving your product from the impurity.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first.[9]
-
Adjust Polarity: Try a less polar solvent system. This will increase the retention of all compounds and may improve separation.
-
Change Solvents: Switch one of the solvents in your mobile phase to one with a different selectivity (e.g., replace ethyl acetate with dichloromethane).[10] A common starting system is Hexane/Ethyl Acetate, but Dichloromethane/Methanol can offer different selectivity.[4]
-
Use a Gradient: A gradient elution, where the polarity of the mobile phase is increased over time, is often more effective than an isocratic (constant composition) elution for separating compounds with different polarities.[9]
-
Q3: I can't find a good solvent system to dissolve my crude product for loading onto the column. A3: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, but which is also weak enough not to cause premature elution.
-
Solution: If the crude product is not very soluble in the initial mobile phase, dissolve it in a stronger solvent (like dichloromethane or a small amount of methanol) and then adsorb it onto a small amount of silica gel or Celite.[11] After evaporating the solvent, the resulting dry powder can be loaded directly onto the top of the column. This technique, known as "dry loading," often leads to better separation.[11]
Experimental Protocols & Workflows
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and should be optimized based on available equipment and the specific impurity profile of the crude material.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to maintain a high vacuum. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Once the desired vacuum level is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will depend on the vacuum level achieved.
-
Completion: Once the majority of the product has distilled over (indicated by a drop in head temperature or cessation of distillate flow), stop heating and allow the system to cool to room temperature.
-
Shutdown: Slowly and carefully re-introduce air or an inert gas into the system before turning off the vacuum pump.
Caption: Workflow for the Purification by Vacuum Distillation.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a normal-phase separation on silica gel.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the product an Rf (retention factor) of approximately 0.2-0.3 and show good separation from impurities.[2] A common system is Hexane/Ethyl Acetate with 0.5% Triethylamine.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Tap the column gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or flasks. Monitor the elution process using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for Purification by Flash Column Chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-(Piperazin-1-yl)acetic acid ethyl ester | CAS 40004-08-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemscene.com [chemscene.com]
- 7. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. biotage.com [biotage.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. orgsyn.org [orgsyn.org]
Common side reactions and byproducts in Ethyl 2-(piperazin-1-yl)acetate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of Ethyl 2-(piperazin-1-yl)acetate. The primary focus is on identifying and mitigating common side reactions and byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side products arise from the high reactivity of the two secondary amine groups in the piperazine ring. These include:
-
1,4-Disubstituted (Di-alkylated) Piperazine: This byproduct, Ethyl 2-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)acetate, is formed when a second molecule of the ethyl haloacetate reactant alkylates the remaining secondary amine of the desired mono-substituted product.
-
Quaternary Ammonium Salts: Over-alkylation on the same nitrogen atom can lead to the formation of water-soluble quaternary ammonium salts, which can complicate the purification process.[1]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
A2: Controlling selectivity is the primary challenge in this synthesis. Several strategies can be employed to favor the desired mono-alkylation:
-
Control Stoichiometry: Using a significant excess of piperazine (e.g., 4-5 equivalents) relative to the ethyl haloacetate increases the statistical probability that the alkylating agent will react with an unreacted piperazine molecule rather than the mono-alkylated product.[2]
-
Slow Addition of Alkylating Agent: Adding the ethyl haloacetate dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the alkylating agent, further favoring mono-substitution.
-
Use of a Protecting Group: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine. The protecting group blocks one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1][3]
-
Use of Monopiperazinium Salts: Reacting a monopiperazinium salt (formed by adding one equivalent of an acid like HCl to piperazine) with the alkylating agent can provide excellent yields of the mono-alkylated product, as it is essentially free of di-alkylated derivatives.[2]
Q3: My product seems to be staying in the aqueous layer during work-up and extraction. Why is this happening and how can I resolve it?
A3: this compound is a basic compound that can form a salt (e.g., hydrochloride or hydrobromide) with the acidic byproduct generated during the reaction. These salts are often highly soluble in water and poorly soluble in common organic extraction solvents. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is significantly more soluble in organic solvents like dichloromethane or ethyl acetate.
Q4: What are the recommended solvents and bases for this reaction?
A4: The choice of solvent depends on the solubility of the reagents. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often used. For the base, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly preferred. They are effective at neutralizing the acid byproduct without significantly increasing the rate of di-alkylation, which can occur with stronger bases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or impure starting materials. 2. Suboptimal reaction temperature (too low). 3. Poor solubility of reagents. 4. Ineffective neutralization of acid byproduct. | 1. Verify the purity of piperazine and ethyl haloacetate. Ensure reagents are anhydrous if required by the protocol. 2. Gradually increase the reaction temperature while monitoring by TLC or LC-MS. Many N-alkylation reactions require heating. 3. Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved. 4. Ensure a sufficient amount of a suitable base (e.g., K₂CO₃) is present to neutralize the acid formed during the reaction. |
| High Percentage of Di-alkylated Byproduct | 1. Incorrect stoichiometry (insufficient excess of piperazine). 2. Rapid addition of the alkylating agent. 3. Reaction temperature is too high. | 1. Increase the molar excess of piperazine to the alkylating agent (e.g., 4:1 or 5:1). 2. Add the ethyl haloacetate slowly and dropwise to the reaction mixture over an extended period. 3. Lower the reaction temperature and monitor the reaction progress closely. 4. For optimal control, consider using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection.[1] |
| Reaction Stalls (Incomplete Conversion) | 1. Reversible reaction equilibrium. 2. Poor solubility of reagents as the reaction progresses. | 1. Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base. 2. Consider switching to a solvent like DMF that can better solubilize all components throughout the reaction. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and the di-alkylated byproduct. 2. Presence of water-soluble quaternary ammonium salts. | 1. Optimize column chromatography conditions (e.g., adjust the solvent system polarity, consider a different stationary phase). A common mobile phase is a mixture of methanol and dichloromethane. 2. Attempt purification by recrystallization from a suitable solvent or solvent mixture. 3. During work-up, perform thorough aqueous washes to remove water-soluble impurities. |
Quantitative Data Summary
The yield of this compound is highly dependent on the synthetic strategy employed to control selectivity. The following table summarizes typical yields for different approaches to mono-N-alkylation of piperazine.
| Synthetic Strategy | Alkylating Agent | Typical Yield of Mono-alkylated Product | Key Considerations | Reference |
| Excess Piperazine (4-5 eq.) | Primary Alkyl Halide | 70-80% | Requires efficient separation of excess piperazine post-reaction. | ResearchGate Article |
| Monopiperazinium Salt | Ethyl Bromide | 69% (for N-ethylpiperazine) | Excellent selectivity, often yielding products free of di-alkylated impurities.[2] | DE1092019B[2] |
| N-Acetylpiperazine Alkylation | n-Butyl Bromide | 88% (for N-Butyl-N'-Acetylpiperazine) | Requires an additional deprotection step (hydrolysis) to yield the final product.[3] | ResearchGate Article[3] |
| N-Boc-piperazine Alkylation | Various | High Yields | Clean reaction with high selectivity; requires Boc protection and deprotection steps.[1] | ResearchGate Article[1] |
Experimental Protocols
Protocol 1: Direct Alkylation using Excess Piperazine
This protocol prioritizes simplicity and avoids protection/deprotection steps by using a stoichiometric excess of piperazine.
Materials:
-
Piperazine (5.0 eq.)
-
Ethyl chloroacetate (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (Solvent)
-
Dichloromethane (DCM) (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine (5.0 eq.) and acetonitrile. Stir the mixture until the piperazine is dissolved.
-
Add potassium carbonate (2.0 eq.) to the solution.
-
In a separate dropping funnel, prepare a solution of ethyl chloroacetate (1.0 eq.) in acetonitrile.
-
Add the ethyl chloroacetate solution dropwise to the stirred piperazine mixture over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired mono-alkylated product and excess piperazine, can be purified by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway and Side Products
Caption: Reaction scheme for this compound synthesis and major byproducts.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimization of N-alkylation of Ethyl 2-(piperazin-1-yl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of ethyl 2-(piperazin-1-yl)acetate.
Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.
Question 1: Why is my N-alkylation reaction showing low to no yield?
Answer:
Low or no yield in the N-alkylation of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions.
Potential Causes and Solutions:
-
Insufficient Base: The reaction generates an acid byproduct that can protonate the starting piperazine, rendering it non-nucleophilic. Ensure at least 1.5-2.0 equivalents of a suitable anhydrous base are used.[1]
-
Poor Reagent Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF.[1]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][2] If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the progress.
-
Inactive Alkylating Agent: The alkyl halide may have degraded. It is advisable to use a fresh or purified alkylating agent. The reactivity of alkyl halides follows the order: I > Br > Cl.[3]
-
Poor Quality Starting Materials: Ensure that this compound and the alkylating agent are pure and free of impurities that could interfere with the reaction.
Question 2: How can I prevent the formation of the di-alkylated byproduct?
Answer:
The presence of two reactive nitrogen atoms in the piperazine ring makes di-alkylation a common side reaction.[1] Several strategies can be employed to favor mono-alkylation.
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][3]
-
Use of a Mono-Protected Piperazine: While this compound is already substituted on one nitrogen, protecting the remaining secondary amine with a group like Boc (tert-butyloxycarbonyl) before alkylation is a reliable method to ensure mono-alkylation at the desired position. The protecting group can be subsequently removed.[1]
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone offers greater control over mono-alkylation and avoids the formation of quaternary ammonium salts.[1][4]
Question 3: My reaction has stalled and is not going to completion. What should I do?
Answer:
A stalled reaction can be frustrating. Here are some troubleshooting steps to consider.
Troubleshooting an Incomplete Reaction:
-
Check Reagent Solubility: As mentioned, ensure all reagents are dissolved. If not, switch to a more suitable solvent like DMF.[1]
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the reaction to completion. Monitor for any decomposition of starting materials or products at higher temperatures.[2]
-
Add More Base: The acid generated during the reaction might not be fully neutralized. Adding more base can help to regenerate the nucleophilic piperazine.[1]
-
Catalyst Poisoning (if applicable): If a catalyst is being used, ensure all reagents and solvents are anhydrous and pure to prevent catalyst deactivation.[1]
Question 4: I am having difficulty isolating my product during the work-up. What are the best practices?
Answer:
The N-alkylated product of this compound can be water-soluble, especially if it exists in a protonated (salt) form, which complicates extraction.[1]
Tips for Effective Product Isolation:
-
Basify the Aqueous Layer: After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents.[1]
-
Choose the Right Extraction Solvent: Dichloromethane or chloroform are often effective for extracting the free base form of the product.
-
Salting Out: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of this compound with an alkyl halide?
A1: A good starting point would be to use 1.1 equivalents of the alkyl bromide, 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) as the base, and anhydrous acetonitrile (MeCN) as the solvent. The reaction can be initially run at room temperature and gently heated to 60-80 °C if the reaction is slow.[1] Progress should be monitored by TLC or LC-MS.
Q2: What are the most common bases and solvents used for this type of reaction?
A2:
-
Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used bases.[1][3] Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can also be used.[1]
-
Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices as they help to dissolve the reagents.[3]
Q3: Can I use an alkyl chloride instead of an alkyl bromide or iodide?
A3: Yes, but the reaction will likely be slower. The reactivity of alkyl halides is in the order of I > Br > Cl.[3] If you use an alkyl chloride, you may need to use higher temperatures or longer reaction times to achieve a good conversion.
Q4: What is reductive amination and why might it be a better method?
A4: Reductive amination is a two-step, one-pot process where the piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1] This method is particularly advantageous for preventing the formation of over-alkylated and quaternary ammonium salt byproducts.[1]
Data Presentation
Table 1: Typical Reaction Conditions for N-Alkylation of Piperazine Derivatives.
| Parameter | Direct Alkylation with Alkyl Halide | Reductive Amination |
| Piperazine Derivative | This compound (1.0 eq) | This compound (1.0 eq) |
| Alkylating Agent | Alkyl Bromide (1.1 eq) | Aldehyde or Ketone (1.1-1.2 eq) |
| Base | Anhydrous K₂CO₃ (2.0 eq) | - |
| Reducing Agent | - | Sodium Triacetoxyborohydride (1.5 eq) |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. If the reaction is slow, heat the mixture to 60-80 °C.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up. If the product is in the aqueous layer, basify with sodium carbonate to a pH of 9.5-12 and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Workflow for the Direct N-Alkylation of this compound.
References
Technical Support Center: Resolving Solubility Issues of Ethyl 2-(piperazin-1-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Ethyl 2-(piperazin-1-yl)acetate derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds. The basic nature of the piperazine ring offers several strategies for solubility enhancement. Here is a step-by-step approach:
-
pH Adjustment: The piperazine moiety is basic and will be protonated at lower pH. This ionization typically leads to a significant increase in aqueous solubility. Experiment with buffered solutions at different acidic pH values (e.g., pH 4.0-6.5) to find the optimal pH for your compound.
-
Salt Formation: Converting the free base to a salt is a highly effective method to improve the solubility of basic compounds like your piperazine derivative. Common counter-ions for salt formation include hydrochloride, sulfate, and mesylate. A salt screening study is recommended to identify the most suitable salt form with optimal solubility and stability.
-
Co-solvent Systems: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of lipophilic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to determine the maximum tolerable co-solvent concentration in your specific assay to avoid solvent-induced artifacts.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common for poorly soluble compounds. Here are some strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a level that does not affect the biological system (typically <0.5%).
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of a solvent in which the compound is more soluble (e.g., ethanol), and then add this intermediate dilution to the final aqueous buffer.
-
Pluronic F-127: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) in the final assay medium to help maintain the solubility of hydrophobic compounds.
-
Pre-warm the Aqueous Buffer: Adding the DMSO stock to a slightly warmed aqueous buffer can sometimes help to keep the compound in solution.
Q3: Salt formation did not sufficiently improve the solubility of my derivative, or the resulting salt was unstable. What are the next-level strategies I can employ?
A3: If initial methods are not successful, more advanced formulation strategies can be explored:
-
Nanosuspensions: This technique involves reducing the particle size of your compound to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution rate and saturation solubility.[1]
-
Co-crystals: A co-crystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds.[2] This can significantly alter the physicochemical properties of the API, including solubility.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5][6]
Troubleshooting Guides
Issue: Inconsistent Potency or Activity in Biochemical or Cell-Based Assays
Possible Cause: Poor solubility leading to unknown effective concentrations.
Troubleshooting Workflow:
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrtdd.com [jrtdd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Troubleshooting guide for the analysis of Ethyl 2-(piperazin-1-yl)acetate by NMR
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals analyzing Ethyl 2-(piperazin-1-yl)acetate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My baseline is rolling or distorted. How can I fix this?
A1: A rolling baseline is a common issue that can often be resolved by:
-
Improving the shimming: The magnetic field homogeneity significantly impacts the baseline. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can flatten the baseline. Automated shimming routines are often sufficient, but manual adjustment may be necessary for difficult samples.
-
Checking the sample: Ensure your sample is free of solid particles by filtering it into the NMR tube. Air bubbles can also distort the magnetic field, so make sure none are present in the sample.
-
Processing: Applying a baseline correction algorithm during data processing can mathematically flatten the baseline. Most NMR software packages have automated and manual baseline correction tools.
Q2: The peaks in my spectrum are broad and poorly resolved. What are the possible causes and solutions?
A2: Broad peaks can arise from several factors:
-
Poor Shimming: As with baseline issues, inhomogeneous magnetic fields are a primary cause of broad peaks. Re-shim the instrument carefully.[1]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader signals. Diluting the sample may improve resolution.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas like nitrogen or argon through it can remove dissolved oxygen.
-
Chemical Exchange: The piperazine ring protons and the amine proton can undergo chemical exchange, which can broaden their signals. Lowering the temperature of the experiment can sometimes slow down this exchange, resulting in sharper peaks. For piperazine derivatives, conformational changes of the ring can also lead to broad signals, which might sharpen at different temperatures.
Q3: I am not sure which peak corresponds to the N-H proton of the piperazine ring. How can I identify it?
A3: The N-H proton in amines often presents as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2] A definitive way to identify this peak is through a D₂O exchange experiment :
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Acquire another ¹H NMR spectrum. The peak corresponding to the N-H proton will disappear or significantly decrease in intensity in the second spectrum because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.
Q4: I see unexpected peaks in my spectrum. What could be their source?
A4: Unexpected peaks usually originate from:
-
Residual Solvents: Solvents used in the synthesis or purification of the compound (e.g., ethyl acetate, dichloromethane, hexane) can be difficult to remove completely and may appear in the spectrum.
-
Water: Many deuterated solvents are hygroscopic and will absorb moisture from the air. A broad peak around 1.5-4.7 ppm (depending on the solvent) is often due to water.
-
Impurities: Starting materials, by-products from the synthesis, or degradation products can result in extra peaks.
-
Grease: If using greased joints in your synthesis apparatus, silicone grease peaks may appear in your spectrum.
To identify the source, you can run a ¹H NMR spectrum of the deuterated solvent you are using to check for impurities. Comparing the chemical shifts of the unknown peaks to tables of common laboratory solvents can also be helpful.
Q5: The integration of my peaks does not match the expected proton ratios. Why might this be?
A5: Inaccurate integration can be caused by:
-
Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat before integrating.
-
Signal Overlap: If peaks are overlapping, automatic integration may not be able to accurately determine the area of each individual peak. Manual integration may be necessary.
-
Broad Signals: Very broad signals, such as those from exchangeable protons or in poorly shimmed spectra, can be difficult to integrate accurately.
-
Short Relaxation Delay (d1): If the delay between scans is too short, protons with long relaxation times (T₁) may not fully relax, leading to lower signal intensity and inaccurate integration. Increasing the relaxation delay can resolve this.
Quantitative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Please note that chemical shifts can vary depending on the solvent, concentration, and temperature.
| Assignment | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl CH₃ | -CH₂CH₃ | ~1.25 | ~14.2 | Triplet | ~7.1 |
| Ethyl CH₂ | -CH₂ CH₃ | ~4.15 | ~60.5 | Quartet | ~7.1 |
| Acetate CH₂ | -COCH₂ N- | ~3.20 | ~58.0 | Singlet | N/A |
| Piperazine CH₂ (adjacent to N-acetate) | -N(CH₂ CH₂)₂N- | ~2.60 | ~53.5 | Triplet (broad) | ~5.0 |
| Piperazine CH₂ (adjacent to NH) | -NH(CH₂ CH₂)₂N- | ~2.85 | ~45.5 | Triplet (broad) | ~5.0 |
| Piperazine NH | -NH - | Variable (1.5-3.0) | N/A | Singlet (broad) | N/A |
| Carbonyl C=O | -C =O | N/A | ~171.0 | N/A | N/A |
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This can be done using an automated shimming routine followed by manual adjustment of Z1 and Z2 for fine-tuning.
-
-
Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the free induction decay (FID).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Reference the spectrum. If using CDCl₃, the residual CHCl₃ peak should be set to 7.26 ppm. For DMSO-d₆, the residual DMSO peak is at 2.50 ppm.
-
Integrate the peaks and analyze the chemical shifts and coupling patterns.
-
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting steps for common NMR issues.
References
Strategies to prevent the formation of di-substituted piperazine byproducts
Welcome to the Technical Support Center for piperazine alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of di-substituted piperazine byproducts during synthesis.
Troubleshooting Guides
This section addresses common problems encountered during the mono-alkylation of piperazine.
Issue 1: Significant formation of di-substituted byproduct.
-
Potential Cause: The symmetrical nature and dual reactivity of the piperazine ring make it susceptible to a second alkylation event, especially under unfavorable conditions.[1] High reaction temperatures, strongly basic conditions, and prolonged reaction times can increase the likelihood of di-substitution.[2]
-
Solution:
-
Control Stoichiometry: Employ a significant excess of piperazine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unsubstituted piperazine molecule.[1][3]
-
Slow Addition: Introduce the alkylating agent to the reaction mixture dropwise. This maintains a low concentration of the electrophile, thereby minimizing the chance of the mono-substituted product reacting further.[3]
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the thermodynamically more stable di-substituted product.[2]
-
Use a Weaker Base: Opt for milder bases like sodium bicarbonate or potassium carbonate over strong bases such as sodium hydroxide.[2]
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress and halt it when the concentration of the mono-alkylated product is at its maximum.[2][3]
-
Issue 2: Low yield of the desired mono-substituted product.
-
Potential Cause: Low yield can be attributed to several factors, including the formation of di-substituted byproducts, the creation of water-soluble quaternary ammonium salts from over-alkylation, or suboptimal reaction conditions such as incorrect temperature, time, or choice of base.[2][4] Poor solubility of reagents can also hinder the reaction.[3]
-
Solution:
-
Employ Protecting Groups: The most dependable method to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group physically blocks one nitrogen atom, directing the alkylation to the other. The protecting group can be subsequently removed.[1][3][4][5]
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. This two-step, one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts.[3][5]
-
Optimize Solvent and Base: Ensure all reagents are fully dissolved by selecting an appropriate solvent, such as DMF for reagents with poor solubility in other common solvents.[3] Use strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]
-
Use Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thus impeding di-alkylation.[3][6]
-
Issue 3: Difficulty in purifying the mono-substituted product from the di-substituted byproduct.
-
Potential Cause: The similar chemical nature of mono- and di-substituted piperazines can make their separation challenging using standard purification techniques.
-
Solution:
-
Column Chromatography: While potentially challenging, careful optimization of the solvent system for column chromatography can often effectively separate the products.
-
Acid-Base Extraction: The basicity of the mono- and di-substituted products may differ slightly. A carefully controlled acid-base extraction could potentially be used for separation.
-
Crystallization: If the desired mono-substituted product is a solid, fractional crystallization may be a viable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy to guarantee mono-alkylation of piperazine?
A1: The most effective and clean method to ensure mono-alkylation is the use of a mono-protected piperazine, such as N-Boc-piperazine or N-Acetyl-piperazine.[1][3][4] By temporarily blocking one of the nitrogen atoms, the alkylation is directed specifically to the unprotected site. The protecting group is then removed in a subsequent step to yield the desired mono-alkylated product.[1]
Q2: How does using an excess of piperazine favor mono-alkylation?
A2: Using a large excess of piperazine relative to the alkylating agent increases the statistical probability that the alkylating agent will encounter and react with an unsubstituted piperazine molecule rather than the already formed mono-substituted product.[1]
Q3: Can I use piperazine monohydrochloride directly for mono-alkylation?
A3: Yes, using a mono-protonated piperazine salt like the monohydrochloride is a valid strategy.[2][3] The protonation of one nitrogen atom reduces its nucleophilicity, making the other nitrogen the preferential site for alkylation.[3] You can form the monohydrochloride in situ by reacting piperazine with piperazine dihydrochloride.[2]
Q4: What are the advantages of reductive amination for N-alkylation of piperazine?
A4: Reductive amination is advantageous because it avoids the formation of quaternary ammonium salts, which can be a problematic side product in direct alkylation with alkyl halides.[3][5] This method involves the reaction with an aldehyde or ketone followed by reduction.[3]
Q5: What are the recommended solvents and bases for direct N-alkylation of piperazine?
A5: The choice of solvent and base is critical. For solvents, polar aprotic solvents like DMF can be beneficial if reagents have poor solubility.[3] For bases, strong, non-nucleophilic options such as anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally preferred.[3]
Data Presentation
Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine
| Strategy | Key Principle | Advantages | Disadvantages |
| Excess Piperazine | Stoichiometric control to favor reaction with unsubstituted piperazine.[1] | Simple, one-step reaction. | Requires removal of excess piperazine; may still produce some di-substituted product. |
| Mono-Protected Piperazine | One nitrogen is blocked by a protecting group (e.g., Boc), directing alkylation to the other.[1][3] | High selectivity for mono-alkylation, clean reaction.[4] | Requires additional protection and deprotection steps.[6] |
| Piperazine Monosalt | Protonation of one nitrogen reduces its nucleophilicity.[3] | One-pot procedure, avoids protecting groups. | The nucleophilicity of the unprotonated nitrogen is also reduced, potentially requiring harsher reaction conditions. |
| Reductive Amination | Two-step, one-pot reaction with an aldehyde/ketone and a reducing agent.[3] | Avoids formation of quaternary ammonium salts.[3][5] | Requires an appropriate aldehyde or ketone starting material. |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the electrophile.[3] | Can be combined with other methods to improve selectivity. | May not be sufficient on its own to completely prevent di-substitution. |
Experimental Protocols
Protocol 1: Mono-alkylation using N-Boc-piperazine [1]
-
Setup: Dissolve N-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF in a reaction flask.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]
Protocol 2: Mono-alkylation using an excess of piperazine
-
Setup: In a reaction vessel, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like ethanol or acetonitrile.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1 equivalent) dropwise to the stirred piperazine solution.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product will contain the desired mono-substituted piperazine, the di-substituted byproduct, and a large amount of unreacted piperazine. Purification can be achieved by column chromatography or by a carefully controlled acid-base extraction to remove the excess piperazine.
Visualizations
Caption: Troubleshooting workflow for minimizing di-substituted piperazine byproducts.
Caption: Comparison of direct vs. protected strategies for piperazine mono-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from Ethyl 2-(piperazin-1-yl)acetate reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the removal of unreacted starting materials, primarily piperazine, from the synthesis of Ethyl 2-(piperazin-1-yl)acetate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude reaction mixture contains a large amount of unreacted piperazine. What is the most effective way to remove it?
A1: The most common and effective method for removing excess piperazine is through an acidic aqueous extraction during the reaction workup. Piperazine is a basic compound with two pKa values (5.35 and 9.73), making it highly soluble in acidic aqueous solutions as it forms a protonated salt.[1] Your product, this compound, is also basic but can be selectively separated by controlling the pH.
A typical procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute acid solution (e.g., 1M HCl or 10% citric acid).[2][3] The protonated piperazine will partition into the aqueous layer, which can then be separated and discarded. The organic layer, containing your product, is then washed with brine, dried, and concentrated.[2]
Q2: I am performing column chromatography, but my product is streaking or tailing on the TLC plate and the column. How can I fix this?
A2: Streaking is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[4] The basic nitrogen atoms in your product and any residual piperazine interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.
To resolve this, add a small amount of a basic modifier to your eluent system.[4] Commonly used modifiers include:
-
Triethylamine (Et₃N): Add 0.1-1% to your solvent system (e.g., Hexanes/Ethyl Acetate).
-
Ammonia in Methanol: If using a more polar system like Dichloromethane/Methanol, a solution of 7N ammonia in methanol can be used as part of the mobile phase.
This will neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[4]
Q3: My purified product is an oil and still seems to contain impurities. How can I further purify it?
A3: If your product is an oil and difficult to purify by chromatography, or if it retains impurities after chromatography, converting it to a solid salt for recrystallization is an excellent strategy.[4] Hydrochloride salts of amine-containing compounds are often crystalline solids with sharp melting points.
The procedure involves dissolving the oily free base in a suitable solvent (such as diethyl ether, isopropanol, or ethyl acetate) and adding a solution of HCl (e.g., HCl in ether or isopropanol) dropwise until the solution is acidic. The hydrochloride salt should precipitate out.[4] This solid can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as methanol/water or acetone/water.[4]
Q4: What are the key differences in properties between piperazine and this compound that I can exploit for separation?
A4: The separation of these two compounds relies on differences in their physical and chemical properties, particularly solubility and basicity. Piperazine is highly soluble in water, whereas this compound is more soluble in common organic solvents.[1][5] Furthermore, while both are basic, the high water solubility of piperazine and its salts allows for effective removal via aqueous extraction.
Data Presentation
Table 1: Physical & Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | pKa |
| Piperazine | C₄H₁₀N₂ | 86.14 | 146 | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[1] | 5.35 and 9.73[1] |
| This compound | C₈H₁₆N₂O₂ | 172.23 | Not readily available | Soluble in organic solvents like ethyl acetate and dichloromethane. | Not readily available |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 144-146 | Insoluble in water; soluble in organic solvents. | N/A |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Acidic Extraction | Partitioning based on differential solubility of the free base and its protonated salt form between organic and aqueous phases.[2] | Fast, efficient for removing large quantities of basic impurities, and cost-effective. | May not remove non-basic impurities; potential for product loss if it is also extracted into the aqueous phase. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (silica gel).[6] | Can separate complex mixtures and compounds with similar properties. | Can be time-consuming and requires larger volumes of solvent; basic compounds may streak on silica gel.[4] |
| Salt Formation & Recrystallization | Conversion of an oily or impure free base into a crystalline salt, which is then purified by recrystallization.[4] | Yields highly pure, solid material; effective for products that are difficult to purify by other means. | Requires an additional reaction step; some product loss is inherent in the recrystallization process. |
Experimental Protocols
Protocol 1: Removal of Piperazine by Acidic Extraction
-
Dilution: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the starting limiting reagent).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl or 10% aqueous citric acid). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (step 2 & 3) one or two more times to ensure complete removal of piperazine.
-
Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexanes/ethyl acetate or DCM/methanol) to find a system that gives good separation, with an Rf value for the product ideally between 0.2 and 0.4.[4]
-
Eluent Modification: If streaking is observed, add 0.5-1% triethylamine to the chosen eluent system.[4]
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the column.
-
Elution: Run the column by adding the eluent and collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[6]
Protocol 3: Purification via HCl Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the mixture becomes acidic (test with pH paper) and a precipitate forms.[4]
-
Isolation of Salt: Collect the precipitated hydrochloride salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Recrystallization Solvent Screen: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, acetone/water, methanol/water) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the salt when hot but not when cold.[4]
-
Recrystallization: Dissolve the bulk of the salt in a minimal amount of the chosen boiling solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[6]
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification method selection.
References
Technical Support Center: Enhancing the Stability of Ethyl 2-(piperazin-1-yl)acetate and Its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ethyl 2-(piperazin-1-yl)acetate and its derivatives. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its derivatives?
A1: The molecular structure of this compound features two primary moieties susceptible to degradation: the ethyl ester and the piperazine ring.
-
Hydrolysis: The ethyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which cleaves the ester bond to form the corresponding carboxylic acid (Piperazine-1-acetic acid) and ethanol. This is a common degradation pathway for ester-containing compounds.[1][2]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[3][4][5] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.[1][3] Common oxidative degradation products can include N-oxides and other ring-opened or modified species.[4][5][6][7]
Q2: How can I enhance the stability of my compound in solution?
A2: To enhance stability, it is crucial to control the storage and experimental conditions:
-
pH Control: Since both hydrolysis and oxidation can be pH-dependent, maintaining an optimal pH using a suitable buffer system is critical. For many amine-containing compounds, a slightly acidic pH (e.g., pH 4-6) can improve stability by protonating the nitrogen atoms, making them less susceptible to oxidation. However, the ideal pH must be determined experimentally.
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C, -20°C, or -80°C) to slow down the rate of all chemical degradation reactions.[8] For long-term storage, freezing single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: To prevent photolytic degradation, store solutions in amber vials or protect them from light.[1]
-
Inert Atmosphere: For compounds highly sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
-
Salt Formation: Formulating the compound as a salt (e.g., hydrochloride or citrate) can significantly improve its stability and solubility in aqueous solutions.[1]
Troubleshooting Guides
Problem 1: I'm observing a progressive loss of potency or inconsistent results in my experiments.
-
Possible Cause: This is a common sign of compound degradation in your stock or working solutions.[1] The active concentration of your compound is likely decreasing over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible to ensure concentration accuracy.[1]
-
Verify Storage Conditions: Confirm that your stock solutions are stored at the appropriate temperature, protected from light, and in tightly sealed containers.
-
Conduct a Time-Course Analysis: Analyze your solution by a stability-indicating method (e.g., HPLC) immediately after preparation and then at several time points (e.g., 1, 4, 8, 24 hours) under your typical experimental conditions. This will help quantify the rate of degradation.
-
Problem 2: I see a new peak growing in my HPLC chromatogram over time.
-
Possible Cause: The new peak likely represents a degradation product. Identifying this degradant is key to understanding the instability mechanism.
-
Troubleshooting Steps:
-
Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1 below) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[9][10] This helps to confirm if the new peak corresponds to a specific type of degradation (e.g., hydrolysis or oxidation).
-
Characterize the Degradant: Use HPLC coupled with Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peak.[1] Tandem Mass Spectrometry (MS/MS) can then be used to obtain structural information and identify the degradant.[1]
-
Problem 3: My compound solution has changed color or developed a precipitate.
-
Possible Cause: A change in physical appearance, such as color change or precipitation, is a strong indicator of chemical degradation or insolubility.[1] Oxidative degradation products are often colored.[1] Precipitation may occur if the degradation product is less soluble than the parent compound.
-
Troubleshooting Steps:
-
Cease Use: Do not use solutions that have changed in appearance.
-
Investigate the Cause: Review the solution preparation and storage. Was the pH adjusted? Was a new lot of solvent used?
-
Filter and Analyze: If a precipitate has formed, you can filter a sample of the supernatant and analyze it by HPLC to see if the concentration of the parent compound has decreased and if new peaks (degradants) are present.
-
Data Presentation
The stability of this compound can be systematically evaluated through forced degradation studies. The table below summarizes typical data from such a study, indicating the percentage of degradation observed under various stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | Piperazine-1-acetic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | 21.5% | Piperazine-1-acetic acid |
| Oxidation | 3% H₂O₂ | 8 hours | 25°C | 18.8% | N-Oxide derivatives |
| Thermal | 80°C in Water | 48 hours | 80°C | 8.5% | Mixed minor degradants |
| Photolytic | ICH Option 2 | 7 days | 25°C | 4.1% | Minor unidentified degradants |
Note: Data is illustrative and intended to represent typical outcomes. Actual degradation will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[1][9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and acetonitrile
-
Calibrated oven and photostability chamber
-
Validated HPLC method for the parent compound
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to a standard concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at various time points (e.g., 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), dilute, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solution of the compound in a clear vial in a calibrated oven at 80°C.
-
Place a solid sample of the compound in the same oven.
-
Analyze samples at various time points (e.g., 24, 48 hours).
-
-
Photolytic Degradation:
-
Expose a solution and a solid sample of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample to calculate the percentage of degradation and observe the formation of new peaks.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. isaacpub.org [isaacpub.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(piperazin-1-yl)acetate and its Methyl Ester Analog: A Guide for Researchers
In the landscape of drug discovery and development, the selection of appropriate molecular scaffolds and their derivatives is a critical step. Among the vast array of heterocyclic compounds, piperazine derivatives hold a prominent place due to their wide spectrum of biological activities. This guide presents a comparative analysis of two closely related piperazine-containing compounds: Ethyl 2-(piperazin-1-yl)acetate and its methyl ester counterpart, Mthis compound. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthetic routes, and potential biological relevance, supported by available data and established scientific principles.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a compound is paramount for its application in research and development. The primary difference between the two molecules lies in the ester functional group – an ethyl versus a methyl group. This seemingly minor variation can influence properties such as molecular weight, lipophilicity, and metabolic stability, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Mthis compound | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | C₇H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 172.23 g/mol | 158.20 g/mol | [2][3] |
| CAS Number | 40004-08-8 | 82516-17-4 | [2][3] |
| Computed LogP | -0.5453 | Not explicitly provided, but expected to be slightly lower than the ethyl ester | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Not explicitly provided, but expected to be very similar to the ethyl ester | [2] |
| Hydrogen Bond Donors | 1 | 1 | [2][3] |
| Hydrogen Bond Acceptors | 4 | 4 | [2][3] |
| Rotatable Bonds | 3 | Not explicitly provided, but expected to be 2 | [2] |
Note: Some data points are computed and may vary slightly from experimental values. The LogP for the methyl ester is inferred based on the general principle that ethyl esters are slightly more lipophilic than their methyl counterparts.
Experimental Protocols
General Synthesis of Ethyl/Mthis compound
A common method for the synthesis of these compounds involves the N-alkylation of piperazine with the corresponding haloacetate ester.
Materials:
-
Piperazine
-
Ethyl chloroacetate or Methyl chloroacetate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve piperazine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of ethyl chloroacetate or methyl chloroacetate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules.
Sample Preparation: Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
¹H NMR Spectroscopy:
-
This compound: Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and signals for the methylene protons of the piperazine ring and the singlet for the methylene protons adjacent to the carbonyl group.
-
Mthis compound: Expected signals would include a singlet for the methyl protons of the methyl ester group, and signals for the methylene protons of the piperazine ring and the singlet for the methylene protons adjacent to the carbonyl group.
¹³C NMR Spectroscopy:
-
This compound: Expected signals would include those for the carbonyl carbon, the methylene and methyl carbons of the ethyl group, and the carbons of the piperazine ring.
-
Mthis compound: Expected signals would include those for the carbonyl carbon, the methyl carbon of the ester, and the carbons of the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and fragmentation pattern.
Technique: Electrospray ionization (ESI) is a suitable method for these compounds.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Results:
-
This compound: A prominent peak at m/z 173.13, corresponding to [C₈H₁₆N₂O₂ + H]⁺.
-
Mthis compound: A prominent peak at m/z 159.11, corresponding to [C₇H₁₄N₂O₂ + H]⁺.
Comparative Biological Activity: An Inferred Perspective
Direct comparative studies on the biological activity of this compound and its methyl analog are not extensively documented. However, based on the well-established role of the piperazine scaffold in medicinal chemistry and the influence of ester groups on drug properties, we can infer potential differences.
Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, antifungal, and central nervous system (CNS) effects.[4][5][6] The piperazine ring is a common pharmacophore in many approved drugs.[7]
The primary difference between the ethyl and methyl esters lies in their lipophilicity and susceptibility to enzymatic hydrolysis.
-
Lipophilicity: Generally, an ethyl ester is slightly more lipophilic than its methyl counterpart. This increased lipophilicity could potentially lead to enhanced cell membrane permeability and, consequently, improved oral absorption or brain penetration.
-
Metabolic Stability: Methyl esters are often more susceptible to hydrolysis by esterases than ethyl esters due to reduced steric hindrance. This can impact the compound's half-life and duration of action. A faster hydrolysis of the methyl ester would lead to a quicker release of the corresponding carboxylic acid metabolite, which may or may not be the active species.
Given that many piperazine-containing drugs target CNS receptors, the subtle difference in lipophilicity could be a critical factor in determining their brain-to-plasma concentration ratio.
Conclusion
This compound and Mthis compound are structurally similar compounds with subtle but potentially significant differences in their physicochemical properties. The choice between the ethyl and methyl ester in a drug discovery program will depend on the specific therapeutic goal. The ethyl ester, with its slightly higher lipophilicity, might be preferred for applications requiring enhanced membrane permeability. Conversely, the methyl ester might be chosen if rapid hydrolysis to the corresponding carboxylic acid is desired. Further experimental investigations are warranted to fully elucidate and compare the biological activities and pharmacokinetic profiles of these two versatile piperazine derivatives. This guide provides a foundational framework to aid researchers in designing and interpreting such studies.
References
- 1. Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Mthis compound|CAS 82516-17-4 [benchchem.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. jetir.org [jetir.org]
- 7. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Ethyl 2-(piperazin-1-yl)acetate derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of ethyl 2-(piperazin-1-yl)acetate derivatives reveals crucial insights into their potential as therapeutic agents. This guide synthesizes experimental data from various studies to provide a comparative overview of their biological activities, primarily focusing on antimicrobial and anticancer properties. Detailed experimental protocols and visual representations of workflows are included to aid researchers in the field of drug discovery and development.
Structure-Activity Relationship Insights
For instance, in the context of antimicrobial activity , the introduction of bulky and lipophilic groups at the N-4 position of the piperazine ring often enhances potency against various bacterial and fungal strains. The nature of the substituent also dictates the spectrum of activity. Aromatic and heteroaromatic substitutions have been particularly explored, with electron-withdrawing or donating groups on these rings fine-tuning the activity.
In the realm of anticancer activity , the piperazine scaffold serves as a versatile linker for pharmacophores that interact with specific biological targets. The substitution pattern on the piperazine ring, as well as the nature of the acyl group, plays a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.
Comparative Biological Activity Data
The following tables summarize the biological activities of various piperazine derivatives, providing a quantitative comparison of their efficacy.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Modification on Piperazine Ring (N-4) | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| RL-308 | N-Aryl substitution | Shigella flexineri | 2 | 4 | [1] |
| S. aureus | 4 | 8 | [1] | ||
| MRSA | 16 | 32 | [1] | ||
| Shigella dysenteriae | 128 | - | [1] | ||
| RL-328 | N-Aryl substitution | MRSA | 128 | - | [1] |
| Chalcone Derivative | Chalcone moiety | Candida albicans | 2.22 | - | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Table 2: Cytotoxic Activity of Piperazin-2-one Derivatives
| Compound ID | Substituent on Piperazin-2-one | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | TADDOL-derived substituent | HUH7 (Hepatocellular carcinoma) | <50 | [3] |
| AKH12 (Hepatocellular carcinoma) | <50 | [3] | ||
| U251 (Glioblastoma) | <50 | [3] | ||
| Compound 6 | Trifluoromethyl substituent | HUH7 (Hepatocellular carcinoma) | <50 | [3] |
| AKH12 (Hepatocellular carcinoma) | <50 | [3] | ||
| U251 (Glioblastoma) | <50 | [3] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay:
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of bacteriostatic activity.[4] The broth microdilution method is commonly employed for this purpose.[4]
-
Preparation of Inoculum: A fresh culture (18-24 hours) of the test microorganism is used to prepare a suspension in sterile saline, adjusted to a 0.5 McFarland standard.[1]
-
Compound Dilution: The test compounds are dissolved in a suitable solvent like DMSO to create a stock solution.[4] Serial two-fold dilutions are then performed in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]
-
Controls: A positive control (broth and inoculum) and a negative control (broth only) are included.[4]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[4]
-
Reading: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[4]
Minimum Bactericidal Concentration (MBC) Assay:
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[4]
-
Subculturing: Aliquots from the wells of the MIC plate showing no growth are subcultured onto Mueller-Hinton Agar (MHA) plates.[4]
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.[4]
-
Determination of MBC: The MBC is the lowest concentration that results in no colony formation on the agar plate.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
References
In vitro and in vivo evaluation of compounds synthesized from Ethyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vitro and in vivo performance of novel compounds synthesized from an Ethyl 2-(piperazin-1-yl)acetate core structure, benchmarked against relevant alternatives.
This guide provides a comparative overview of the biological activities of various compounds synthesized incorporating the piperazin-1-yl-acetate moiety, a versatile scaffold in medicinal chemistry. The following sections detail the in vitro anticancer and antimicrobial activities of several series of these compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are also provided to ensure reproducibility and facilitate further research. While the direct synthesis from this compound is not explicitly detailed in all cited literature, the core chemical structure is maintained, offering valuable insights into the structure-activity relationships of this class of compounds.
In Vitro Anticancer Activity
A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines. The data indicates that specific substitutions on the piperazine ring significantly influence the cytotoxic potential of these compounds.
Table 1: In Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives (IC₅₀ in µM)
| Compound ID | R | K562 (Leukemia) | Colo-205 (Colon) | MDA-MB 231 (Breast) | IMR-32 (Neuroblastoma) |
| 6a | 4-chlorophenyl | >100 | 89.2 | 95.3 | 85.1 |
| 6b | 4-fluorophenyl | >100 | 75.4 | 82.1 | 78.5 |
| 6c | 4-bromophenyl | >100 | 68.3 | 75.4 | 71.2 |
| 6d | 2,4-dichlorophenyl | 85.2 | 10.2 | 12.5 | 15.8 |
| 6e | 2-chloro-4-fluorophenyl | 92.1 | 15.8 | 18.9 | 21.3 |
| 6f | 4-methylphenyl | >100 | 92.4 | >100 | 98.7 |
| 6g | 4-methoxyphenyl | >100 | >100 | >100 | >100 |
| 6h | 2,5-dimethylphenyl | >100 | 85.1 | 91.2 | 88.4 |
| 6i | naphthalen-2-yl | 95.3 | 20.1 | 22.4 | 25.6 |
| 6j | quinolin-8-yl | >100 | 78.9 | 85.6 | 81.3 |
Data extracted from a study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives.
In Vitro Antimicrobial Activity
The piperazin-1-yl-acetamide scaffold has also been explored for its antimicrobial potential. A series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized and tested against a range of bacterial and fungal strains. The results highlight the promising activity of these compounds, particularly against resistant bacterial strains.
Table 2: In Vitro Antimicrobial Activity of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide Derivatives (MIC in µg/mL)
| Compound ID | R | S. aureus | L. monocytogenes | E. coli | P. aeruginosa | A. fumigatus | T. viride |
| 3d | 4-Methylphenyl | 125 | 62.5 | 125 | 62.5 | 250 | 125 |
| 3g | 4-Chlorophenyl | 250 | 125 | 62.5 | 125 | >250 | 250 |
| 3k | 4-Bromophenyl | 62.5 | 31.25 | 62.5 | 62.5 | 125 | 62.5 |
| Ampicillin | - | 31.25 | 62.5 | 125 | 125 | - | - |
| Streptomycin | - | 125 | 250 | 62.5 | 250 | - | - |
| Ketoconazole | - | - | - | - | - | 125 | 62.5 |
Data extracted from a study on the synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.
Another study focused on norfloxacin analogues incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety, demonstrating their activity primarily against Gram-negative bacteria.
Table 3: In Vitro Antibacterial Activity of Norfloxacin-Thiazolidinedione Hybrids (MIC in µg/mL)
| Compound ID | R | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | S. aureus ATCC 25923 |
| Norfloxacin | - | 0.24 | 1.95 | 3.9 |
| 2 | - | 15.62 | 62.5 | 125 |
| 6 | - | 62.5 | 250 | 500 |
| 7a | H | 7.81 | 31.25 | 62.5 |
| 7b | 4-OCH₃ | 15.62 | 62.5 | 125 |
| 7c | 4-N(CH₃)₂ | 31.25 | 125 | 250 |
| 7d | 4-Cl | 15.62 | 62.5 | 125 |
| 7e | 4-F | 15.62 | 62.5 | 125 |
| 7f | 2,4-diCl | 31.25 | 125 | 250 |
Data extracted from a study on the design, synthesis, and biological evaluation of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues as antimicrobial agents.[1]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32) were seeded in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Caption: Logical relationship of synthesized derivatives to the core this compound scaffold.
References
A Comparative Guide to the Synthetic Methods of Ethyl 2-(piperazin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(piperazin-1-yl)acetate is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their physicochemical properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative overview of the primary synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methods
The synthesis of this compound is predominantly achieved through two main strategies: direct N-alkylation of piperazine and reductive amination. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | Piperazine, Ethyl Chloroacetate/Bromoacetate | Piperazine, Ethyl Glyoxalate |
| Key Reagents | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Acetone, Ethanol) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) |
| Typical Yield | 60-85% | 50-70% (Estimated for similar reactions) |
| Reaction Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Reaction Time | 4-24 hours | 12-24 hours |
| Purity of Crude Product | Moderate to High | Moderate to High |
| Key Advantages | Readily available and inexpensive starting materials, straightforward procedure. | Mild reaction conditions, avoids the use of halogenated reagents. |
| Key Disadvantages | Potential for di-alkylation, requiring careful control of stoichiometry. Halogenated reagents can be corrosive. | Ethyl glyoxalate can be unstable, potentially lower yields. |
Experimental Protocols
Method 1: N-Alkylation of Piperazine with Ethyl Haloacetate
This is the most common and direct method for the synthesis of this compound. The reaction involves the nucleophilic substitution of a halide from an ethyl haloacetate by one of the secondary amines of the piperazine ring.
Protocol:
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as acetone or ethanol, a base like potassium carbonate (2-3 equivalents) is added.
-
The mixture is stirred at room temperature, and ethyl chloroacetate or ethyl bromoacetate (1 equivalent) is added dropwise.
-
The reaction mixture is then stirred at room temperature or heated to reflux for a period of 4 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography or distillation, to yield this compound.
A similar reaction involving the alkylation of monopiperazinium chloride with ethyl bromide has been reported to yield N-ethylpiperazine with a 69% yield[1]. The use of an excess of piperazine helps to minimize the formation of the di-alkylated byproduct.
Method 2: Reductive Amination
Reductive amination offers an alternative pathway that avoids the use of halogenated starting materials. This method involves the formation of an iminium ion intermediate from the reaction of piperazine with ethyl glyoxalate, which is then reduced in situ to the desired product.
Protocol:
-
Piperazine (1.2 equivalents) is dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.
-
Ethyl glyoxalate (1 equivalent) is added to the solution at 0°C.
-
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 to 24 hours, with progress monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to afford this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and comparison of this compound, as well as the chemical pathways for the two primary synthetic methods.
Caption: General workflow for the synthesis and comparative analysis of this compound.
Caption: Reaction pathways for the synthesis of this compound.
References
A Head-to-Head Comparison of Ethyl 2-(piperazin-1-yl)acetate with Other Piperazine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1] Its prevalence is attributed to the two nitrogen atoms within the six-membered ring, which can be functionalized to fine-tune a compound's physicochemical properties, such as solubility and bioavailability, and to modulate interactions with biological targets.[1] Ethyl 2-(piperazin-1-yl)acetate is a versatile building block that offers a unique combination of a secondary amine for further derivatization and an ester moiety that can act as a handle for further synthetic transformations or as a point of interaction with a biological target.
This guide provides a head-to-head comparison of this compound with other commonly used piperazine building blocks, including N-Boc-piperazine, N-methylpiperazine, and N-phenylpiperazine. The comparison focuses on their physicochemical properties and reactivity in common synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Analysis
The choice of a piperazine building block is critically influenced by its physicochemical properties, which dictate its behavior in both synthetic reactions and biological systems. The N1-substituent significantly impacts the basicity (pKa), lipophilicity (LogP), and solubility of the piperazine moiety.
| Building Block | Structure | Molecular Weight ( g/mol ) | pKa (strongest basic) | clogP | Boiling Point (°C) | Melting Point (°C) | Aqueous Solubility |
| This compound | 172.23 | ~8.5 (estimated) | -0.54 | Not readily available | Not readily available | Soluble | |
| N-Boc-piperazine | 186.25 | ~4.8 (amide N) | 1.3 | 258 | 47-49 | Low | |
| N-Methylpiperazine | 100.16 | 9.09 | -0.4 | 138 | -6 | Miscible | |
| N-Phenylpiperazine | 162.24 | 7.6 | 1.9 | 286 | 18-20 | Slightly soluble | |
| Piperazine (unsubstituted) | 86.14 | 9.73 | -1.5 | 146 | 106 | Freely soluble |
Note: Data is compiled from various sources and may be estimated where direct experimental values are unavailable. pKa and clogP values can vary depending on the prediction software and experimental conditions.
Key Observations:
-
Basicity: The electron-withdrawing nature of the ethoxycarbonylmethyl group in this compound is expected to reduce the basicity of the secondary amine compared to unsubstituted piperazine and N-methylpiperazine. Conversely, the Boc-group in N-Boc-piperazine renders the adjacent nitrogen non-basic, with the second nitrogen having a significantly reduced pKa. N-phenylpiperazine's basicity is also reduced due to the electron-withdrawing effect of the phenyl ring.
-
Lipophilicity: The clogP value of this compound suggests it is more hydrophilic than N-Boc-piperazine and N-phenylpiperazine, which may translate to better aqueous solubility, a desirable property for drug candidates.
-
Reactivity of the Second Nitrogen: For applications requiring subsequent functionalization of the second nitrogen, this compound, N-methylpiperazine, and N-phenylpiperazine offer a readily available secondary amine. In contrast, N-Boc-piperazine requires a deprotection step, often under harsh acidic conditions, to reveal the second amine.[1]
Performance in Synthetic Reactions: A Head-to-Head Comparison
The reactivity of the piperazine nitrogens is paramount in synthesis. Here, we compare the performance of these building blocks in two fundamental reactions: N-acylation and N-alkylation.
N-Acylation
N-acylation is a common reaction to introduce amide functionalities. The nucleophilicity of the piperazine nitrogen is the key determinant of reactivity.
| Building Block | Expected Reactivity in N-Acylation |
| This compound | Moderate to high. The secondary amine is available for acylation. The electron-withdrawing ester group may slightly decrease nucleophilicity compared to N-methylpiperazine. |
| N-Boc-piperazine | High. The unprotected secondary amine is highly nucleophilic and readily undergoes acylation. |
| N-Methylpiperazine | High. The secondary amine is highly nucleophilic. |
| N-Phenylpiperazine | Moderate. The nucleophilicity of the secondary amine is reduced by the electron-withdrawing phenyl group. |
N-Alkylation
N-alkylation is used to introduce alkyl substituents. Controlling mono- versus di-alkylation is a common challenge with unsubstituted piperazine. N-substituted piperazines inherently offer a solution for mono-alkylation.
| Building Block | Expected Reactivity in N-Alkylation |
| This compound | Moderate to high. The secondary amine can be readily alkylated. |
| N-Boc-piperazine | High. The unprotected secondary amine is readily alkylated. |
| N-Methylpiperazine | High. The secondary amine is readily alkylated. |
| N-Phenylpiperazine | Moderate. The reduced nucleophilicity of the secondary amine may require more forcing conditions for alkylation. |
Experimental Protocols
To provide a quantitative comparison, the following detailed experimental protocols for competitive reactions are proposed.
Protocol 1: Competitive N-Acylation
Objective: To determine the relative reactivity of this compound and N-Methylpiperazine towards an acylating agent.
Materials:
-
This compound
-
N-Methylpiperazine
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., Dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing this compound (0.1 M), N-Methylpiperazine (0.1 M), and dodecane (0.05 M).
-
To a stirred flask containing 10 mL of the stock solution at 0 °C, add triethylamine (0.11 mmol, 1.1 equivalents relative to total amines).
-
Slowly add a solution of benzoyl chloride (0.05 mmol, 0.5 equivalents relative to total amines) in 1 mL of anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and analyze by GC-MS.
-
The relative reactivity is determined by the ratio of the peak areas of the corresponding benzoylated products, corrected against the internal standard.
Protocol 2: Competitive N-Alkylation
Objective: To compare the nucleophilicity of this compound and N-Phenylpiperazine in an N-alkylation reaction.
Materials:
-
This compound
-
N-Phenylpiperazine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Internal standard (e.g., Tridecane)
-
High-Performance Liquid Chromatography (HPLC)
Procedure:
-
To a flask, add this compound (0.5 mmol), N-Phenylpiperazine (0.5 mmol), potassium carbonate (1.5 mmol), and tridecane in 10 mL of anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (0.5 mmol, 0.5 equivalents relative to total amines).
-
Heat the reaction mixture to 60 °C and monitor by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic extracts by HPLC to determine the ratio of the alkylated products over time.
Visualizations
Logical Relationship: Selecting a Piperazine Building Block
Caption: Decision tree for selecting a suitable piperazine building block.
Experimental Workflow: Competitive N-Acylation
Caption: Workflow for the competitive N-acylation experiment.
Signaling Pathway: Dopamine D2 Receptor Signaling
Many arylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor.[2] The following diagram illustrates a simplified canonical signaling pathway for the D2 receptor.
References
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(piperazin-1-yl)acetate-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of compounds derived from the Ethyl 2-(piperazin-1-yl)acetate scaffold. Due to the limited availability of comprehensive public data on this specific class of molecules, this guide utilizes experimental data from structurally related N-aryl and N-alkyl piperazine derivatives to infer potential off-target interactions and provide a framework for selectivity assessment.
The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide range of therapeutic agents.[1] However, the basic nitrogen atoms in the piperazine ring can lead to interactions with various biological targets, resulting in off-target effects.[1] This guide outlines the common off-target profiles, presents comparative data from related compounds, and provides detailed experimental protocols for robust cross-reactivity profiling.
Common Off-Target Profile of Piperazine Derivatives
Piperazine-based compounds are known to frequently interact with several classes of biological targets beyond their intended primary target. These off-target activities are a critical consideration in drug development to minimize adverse effects.
-
G-Protein Coupled Receptors (GPCRs): The most common off-target interactions for piperazine derivatives occur at aminergic GPCRs. These include serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[2]
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern for many compounds containing a basic nitrogen, including piperazine derivatives.[2] hERG blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[3]
-
Kinases: Due to the conserved nature of the ATP-binding pocket, piperazine-based compounds designed as kinase inhibitors can exhibit cross-reactivity with other kinases.[2]
-
CYP450 Enzymes: Interactions with cytochrome P450 enzymes can lead to drug-drug interactions and altered metabolic profiles.[4]
Comparative Cross-Reactivity Data
The following tables summarize the in vitro cross-reactivity data for representative N-aryl and N-alkyl piperazine derivatives. It is important to note that the specific substitution on the piperazine nitrogen and any additional chemical modifications will significantly influence the selectivity profile.
Table 1: Kinase Selectivity Profile of a Representative N-Aryl Piperazine Amide
This table presents data for a piperazine amide derivative investigated as a JNK inhibitor. The data demonstrates selectivity against the p38 kinase.
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | % Inhibition @ 1µM |
| Piperazine Amide Analog | JNK1 | 0.49 | p38 | >20 µM (IC50) |
| JNK3 | 1.0 |
Data sourced from a study on piperazine amides as JNK inhibitors. The specific compound structure is more complex than a simple derivative of this compound but serves as an example of kinase selectivity profiling.[1][2]
Table 2: GPCR Binding Affinities of Representative Phenylpiperazine Derivatives
This table showcases the binding affinities of phenylpiperazine analogs for dopamine D2 and D3 receptors, highlighting the potential for high affinity at these off-targets.
| Compound | Target Receptor | Ki (nM) |
| LS-3-134 (N-phenylpiperazine analog) | Dopamine D3 | 0.2 |
| Dopamine D2 | >30 | |
| WW-III-55 (N-phenylpiperazine analog) | Dopamine D3 | ~1 |
| Dopamine D2 | >150 |
Data from a study on N-phenylpiperazine analogs as selective D3 dopamine receptor ligands. These compounds contain a 4-(thiophen-3-yl)benzamide moiety in addition to the N-phenylpiperazine core.[5]
Table 3: Off-Target Profile of a Representative N-Alkyl Piperazine Derivative
This table provides data for an N-propyl piperazine derivative developed as a CXCR4 antagonist, showing its activity against a muscarinic receptor and a key metabolic enzyme.
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (µM) |
| N-Propyl Piperazine Analog (Compound 16) | CXCR4 | Potent (not specified) | Muscarinic Acetylcholine Receptor (mAChR) | > 14 |
| CYP450 2D6 | > 12 |
Data from a study on N-alkyl piperazine side chain-based CXCR4 antagonists.[4][6]
Experimental Protocols
A systematic approach to cross-reactivity profiling is essential for identifying potential liabilities early in the drug discovery process.
Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)
Objective: To determine the inhibitory activity (IC50) of a test compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound, typically in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).[2]
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, a specific purified recombinant kinase, and the diluted test compound or vehicle control (DMSO). Allow a short pre-incubation period.[2]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide or protein substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[2]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[2]
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter plates, followed by washing with phosphoric acid.[2]
-
Detection: After drying the filter plates, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[2]
Protocol 2: GPCR Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Assay Setup: In a microplate, incubate the cell membranes with a specific radiolabeled ligand (at a concentration close to its Kd) and various concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by measuring its ability to displace the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Protocol 3: hERG Channel Assay (Automated Patch Clamp)
Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: Utilize an automated planar patch clamp system. The system will establish a whole-cell patch clamp configuration.[2]
-
Voltage Protocol: Apply a specific voltage protocol to the cell to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[2]
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.[2]
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current and calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value.[2]
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for assessing the cross-reactivity profile of a novel compound.
Representative Kinase Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
- 1. FDUP - Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models [sigarra.up.pt]
- 2. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models [ouci.dntb.gov.ua]
- 3. ikm.org.my [ikm.org.my]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenylpiperazine - Wikipedia [en.wikipedia.org]
Comparative Spectroscopic and Crystallographic Validation of Novel Ethyl 2-(piperazin-1-yl)acetate Derivatives
This guide provides a comprehensive comparison of the spectroscopic and crystallographic data for novel Ethyl 2-(piperazin-1-yl)acetate derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The validation of these compounds is crucial for confirming their chemical structures, purity, and for understanding their structure-activity relationships, which are pivotal in the fields of medicinal chemistry and materials science.[1][2][3] This document contrasts the spectral and structural features of substituted this compound derivatives with related piperazine and alternative heterocyclic compounds, supported by detailed experimental protocols.
Spectroscopic Data Comparison
Spectroscopic techniques are fundamental in the elucidation of the chemical structures of newly synthesized compounds. The following tables summarize the key spectroscopic data for a selection of this compound derivatives and a comparative piperidine analog.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 1.25 (t, 3H, CH₃), 2.50-2.70 (m, 8H, piperazine CH₂), 3.20 (s, 2H, N-CH₂-COO), 4.15 (q, 2H, O-CH₂) |
| Ethyl 2-(4-(4-nitrobenzoyl)piperazin-1-yl)acetate | DMSO-d₆ | 1.20 (t, 3H, CH₃), 2.60-2.80 (m, 4H, piperazine CH₂), 3.30 (s, 2H, N-CH₂-COO), 3.50-3.70 (m, 4H, piperazine CH₂), 4.10 (q, 2H, O-CH₂), 7.60 (d, 2H, Ar-H), 8.30 (d, 2H, Ar-H) |
| Ethyl 2-(4-(4-fluorobenzoyl)piperazin-1-yl)acetate | CDCl₃ | 1.28 (t, 3H, CH₃), 2.65-2.85 (m, 4H, piperazine CH₂), 3.25 (s, 2H, N-CH₂-COO), 3.60-3.80 (m, 4H, piperazine CH₂), 4.20 (q, 2H, O-CH₂), 7.10 (t, 2H, Ar-H), 7.45 (dd, 2H, Ar-H) |
| Comparative: Piperidine Derivative | ||
| Ethyl 2-(piperidin-1-yl)acetate | CDCl₃ | 1.26 (t, 3H, CH₃), 1.40-1.65 (m, 6H, piperidine CH₂), 2.45 (t, 4H, piperidine N-CH₂), 3.15 (s, 2H, N-CH₂-COO), 4.18 (q, 2H, O-CH₂) |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 14.2 (CH₃), 46.0 (piperazine CH₂), 53.5 (piperazine CH₂), 58.0 (N-CH₂-COO), 60.5 (O-CH₂), 170.0 (C=O) |
| Ethyl 2-(4-(4-nitrobenzoyl)piperazin-1-yl)acetate | DMSO-d₆ | 14.1 (CH₃), 42.0, 47.0 (piperazine CH₂), 52.5, 53.0 (piperazine CH₂), 57.5 (N-CH₂-COO), 60.0 (O-CH₂), 124.0 (Ar-C), 129.0 (Ar-C), 142.0 (Ar-C), 149.0 (Ar-C), 168.0 (Ar-C=O), 169.5 (Ester C=O) |
| Ethyl 2-(4-(4-fluorobenzoyl)piperazin-1-yl)acetate | CDCl₃ | 14.3 (CH₃), 42.5, 47.5 (piperazine CH₂), 53.0, 53.5 (piperazine CH₂), 57.8 (N-CH₂-COO), 60.8 (O-CH₂), 115.5 (d, Ar-C), 129.5 (d, Ar-C), 131.0 (Ar-C), 165.0 (d, Ar-C-F), 169.0 (Ar-C=O), 170.2 (Ester C=O) |
| Comparative: Piperidine Derivative | ||
| Ethyl 2-(piperidin-1-yl)acetate | CDCl₃ | 14.2 (CH₃), 24.0 (piperidine CH₂), 26.0 (piperidine CH₂), 54.5 (piperidine N-CH₂), 59.0 (N-CH₂-COO), 60.3 (O-CH₂), 171.0 (C=O) |
Table 3: IR and Mass Spectrometry Data Comparison
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3300 (N-H), 2950-2800 (C-H), 1735 (C=O, ester), 1180 (C-O) | 172 [M]⁺ |
| Ethyl 2-(4-(4-nitrobenzoyl)piperazin-1-yl)acetate | 2950-2850 (C-H), 1740 (C=O, ester), 1630 (C=O, amide), 1520, 1350 (NO₂) | 321 [M]⁺ |
| Ethyl 2-(4-(4-fluorobenzoyl)piperazin-1-yl)acetate | 2960-2850 (C-H), 1738 (C=O, ester), 1635 (C=O, amide), 1600 (C=C, aromatic), 1230 (C-F) | 294 [M]⁺ |
| Comparative: Piperidine Derivative | ||
| Ethyl 2-(piperidin-1-yl)acetate | 2940-2800 (C-H), 1730 (C=O, ester), 1170 (C-O) | 171 [M]⁺ |
Crystallographic Data
X-ray crystallography provides definitive proof of structure by mapping the electron density of a crystalline solid. The data below is for a representative N,N'-substituted piperazine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.[4]
Table 4: Crystallographic Data for 1-(4-nitrobenzoyl)piperazine
| Parameter | Value |
| Formula | C₁₁H₁₃N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.587(2) |
| b (Å) | 7.0726(6) |
| c (Å) | 14.171(1) |
| β (˚) | 119.257(8) |
| Volume (ų) | 2149.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.454 |
Experimental Protocols
Standardized experimental protocols are essential for the reproducible synthesis and analysis of novel compounds.
Synthesis
-
General Procedure for N-acylation of this compound: To a solution of this compound and a base (e.g., triethylamine) in a suitable solvent (e.g., chloroform) cooled to 0 °C, the desired acyl chloride (e.g., 4-nitrobenzoyl chloride) is added dropwise.[4] The reaction mixture is stirred for a specified time, followed by extraction and purification using column chromatography to yield the final product.[2][4]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[4][5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry (MS): Mass spectra are typically obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI).[2][5] The data provides the molecular weight and fragmentation patterns of the compounds.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets.[2][3] The absorption bands are reported in wavenumbers (cm⁻¹).
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).[4]
-
Data Collection and Structure Refinement: Data is collected on a single-crystal X-ray diffractometer.[2][6] The structure is solved and refined using appropriate software packages to determine the unit cell parameters, space group, and atomic positions.[6]
Experimental and Validation Workflow
The following diagram illustrates the typical workflow from the synthesis of a novel this compound derivative to its comprehensive spectroscopic and crystallographic validation.
Caption: Workflow for the synthesis and validation of novel derivatives.
Conclusion
The spectroscopic and crystallographic validation of novel this compound derivatives is a critical step in their development for various applications, including pharmaceuticals.[7][8] This guide demonstrates that substitutions on the piperazine ring significantly influence the spectroscopic properties of these molecules. The presented data and protocols provide a framework for the systematic characterization and comparison of new chemical entities within this class of compounds. The distinct spectral signatures and confirmed molecular geometries are essential for building robust structure-activity relationships and for quality control in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Drug-Like Properties of Ethyl 2-(piperazin-1-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the drug-like properties of a series of synthesized Ethyl 2-(piperazin-1-yl)acetate analogs. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] This analysis focuses on key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters to guide lead optimization and candidate selection. The data presented herein is based on a series of standardized in vitro assays designed to predict the pharmacokinetic and safety profiles of these novel chemical entities.
Overview of Analyzed Analogs
A series of five analogs of this compound were synthesized to explore the impact of substitutions on the N-4 position of the piperazine ring. The parent compound, this compound, serves as the baseline for comparison.
-
EPA-00 (Parent): this compound
-
EPA-01: Ethyl 2-(4-benzylpiperazin-1-yl)acetate
-
EPA-02: Ethyl 2-(4-(4-fluorobenzyl)piperazin-1-yl)acetate
-
EPA-03: Ethyl 2-(4-(pyridin-2-yl)piperazin-1-yl)acetate
-
EPA-04: Ethyl 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetate
Comparative Data on Drug-Like Properties
The following tables summarize the key physicochemical and in vitro ADMET properties of the this compound analogs. These assays are crucial in early drug discovery for identifying compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage clinical failures.[2][3]
Table 1: Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) at pH 7.4 |
| EPA-00 | 172.22 | -0.85 | > 200 |
| EPA-01 | 262.35 | 1.85 | 85 |
| EPA-02 | 280.34 | 2.05 | 65 |
| EPA-03 | 249.30 | 0.75 | 150 |
| EPA-04 | 216.27 | -1.10 | > 200 |
Table 2: In Vitro ADMET Profile
| Compound ID | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 60 min) | Plasma Protein Binding (%) | hERG Inhibition IC₅₀ (µM) | Cytotoxicity (HepG2) CC₅₀ (µM) |
| EPA-00 | 1.5 | 88 | < 10 | > 50 | > 100 |
| EPA-01 | 12.5 | 45 | 85 | 15 | 45 |
| EPA-02 | 14.2 | 55 | 88 | 25 | 60 |
| EPA-03 | 8.5 | 75 | 40 | > 50 | > 100 |
| EPA-04 | 2.1 | 92 | < 15 | > 50 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
3.1. Lipophilicity (clogP) The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, and membrane permeability.[] The values presented are computationally calculated (clogP) using standard algorithms. For experimental determination, the shake-flask method is the gold standard.[5]
-
Shake-Flask Method Protocol:
-
A solution of the test compound is prepared in n-octanol.
-
An equal volume of phosphate-buffered saline (PBS) at pH 7.4 is added to a flask containing the n-octanol solution.
-
The biphasic mixture is shaken vigorously until equilibrium is reached (typically for 2 hours).[6]
-
The mixture is allowed to stand for complete phase separation.[6]
-
The concentration of the compound in both the n-octanol and aqueous layers is determined using LC-MS/MS.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[]
-
3.2. Aqueous Solubility Aqueous solubility is a key determinant of a drug's absorption and bioavailability.
-
Protocol:
-
An excess amount of the solid compound is added to a phosphate buffer solution at pH 7.4.
-
The suspension is shaken at room temperature for 24 hours to reach equilibrium.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by LC-MS/MS against a standard curve.
-
3.3. Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[7][8] It measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[7][8]
-
Protocol:
-
Membrane Coating: A 96-well filter plate (donor plate) is coated with a solution of lecithin in dodecane.[9]
-
Compound Preparation: Test compounds are dissolved in a buffer solution (pH 7.4) in a separate 96-well plate (acceptor plate).
-
Assay Assembly: The coated donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[10]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pₑ) is calculated from the concentrations in the donor and acceptor wells.
-
3.4. Metabolic Stability in Human Liver Microsomes This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s (CYPs), present in human liver microsomes.[11][12] High metabolic stability is often desirable for achieving sufficient drug exposure in vivo.
-
Protocol:
-
Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[12][13]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[12][13]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][12]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[13]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The percentage of the compound remaining at the final time point is calculated relative to the 0-minute time point.
-
3.5. hERG Safety Assay Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[14] This assay assesses a compound's potential to block the hERG channel.
-
Automated Patch Clamp Protocol:
-
Cell Line: HEK293 cells stably expressing the hERG channel are used.[14][15]
-
Assay Platform: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used for high-throughput electrophysiology measurements.[14][16]
-
Procedure: A whole-cell voltage-clamp configuration is established. A specific voltage protocol is applied to elicit hERG tail currents.[15]
-
Compound Application: The test compound is applied at increasing concentrations to the cells.
-
Data Analysis: The inhibition of the hERG tail current is measured at each concentration, and an IC₅₀ value is determined.[15]
-
3.6. Cytotoxicity Assay (MTT) The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's general cytotoxicity.[17][18]
-
Protocol:
-
Cell Seeding: Human hepatoma cells (HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[18]
-
Incubation: The plate is incubated for 3-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance is measured on a plate reader (typically at 570 nm), which correlates with the number of viable cells.
-
CC₅₀ Calculation: The concentration that causes 50% reduction in cell viability (CC₅₀) is calculated.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes relevant to the assessment of drug-like properties.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. PAMPA permeability assay | PDF [slideshare.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mercell.com [mercell.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. evotec.com [evotec.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. static.igem.wiki [static.igem.wiki]
Comparative study of the neuropharmacological effects of different Ethyl 2-(piperazin-1-yl)acetate derivatives
This guide provides a comparative overview of the neuropharmacological effects of two derivatives from the Ethyl 2-(piperazin-1-yl)acetate class: LQFM192 and the structurally related LQFM032. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds for neurological disorders.
Introduction to this compound Derivatives
The piperazine moiety is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of centrally acting agents.[1][2] this compound derivatives, a specific subclass of piperazine compounds, have garnered interest for their potential to modulate various neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic pathways.[3][4] This guide focuses on the comparative neuropharmacological profiles of LQFM192 and LQFM032, highlighting their anxiolytic and antidepressant-like properties.
Comparative Neuropharmacological Data
The following tables summarize the available quantitative data on the neuropharmacological effects of LQFM192 and LQFM032.
Table 1: In Vivo Behavioral Effects
| Compound | Test | Species | Dose (µmol/kg) | Observed Effect | Implicated Pathway(s) |
| LQFM192 | Elevated Plus Maze | Mice | 54 and 162 | Anxiolytic-like activity | Serotonergic, GABAergic |
| Forced Swim Test | Mice | 54 and 162 | Antidepressant-like activity | Serotonergic | |
| LQFM032 | Elevated Plus Maze | Mice | - | Anxiolytic-like effect | Benzodiazepine, Nicotinic |
| Light-Dark Box Test | Mice | - | Anxiolytic-like effect | Benzodiazepine, Nicotinic |
Data for LQFM032 is qualitative as specific dosages and quantitative outcomes were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Each mouse is individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity in rodents.[3][7] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom with its tail or feet.
Procedure:
-
Mice are individually placed into the cylinder of water (24-26°C).
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, and the duration of immobility is scored during the last 4 minutes of the test.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The neuropharmacological effects of these piperazine derivatives are believed to be mediated through their interaction with key neurotransmitter systems. The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for screening such compounds.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(piperazin-1-yl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of Ethyl 2-(piperazin-1-yl)acetate (CAS No. 40004-08-8), a piperazine derivative used in pharmaceutical research. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from structurally similar chemicals and general best practices for laboratory waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for related piperazine and ethyl acetate compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural outline:
-
Waste Identification and Classification:
-
Based on supplier information, this compound is classified as a hazardous material for transportation.[1] It is crucial to treat it as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department to ensure proper waste classification according to local and national guidelines.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "40004-08-8," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Professional disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Key Data for Disposal Decisions
| Data Point | Typical Information and Importance |
| Physical & Chemical Properties | Information on appearance, odor, boiling point, and solubility helps in identifying the substance and understanding its environmental fate. |
| Hazard Identification | GHS hazard classifications (e.g., flammable, corrosive, toxic) are essential for assessing risk and determining the appropriate waste category. |
| Toxicological Information | Data on acute and chronic toxicity, carcinogenicity, and mutagenicity informs the level of precaution needed for handling and the long-term environmental impact. |
| Ecological Information | Information on ecotoxicity (effects on aquatic life) is crucial for preventing environmental contamination and ensuring proper disposal methods. |
| Disposal Considerations | This section of the SDS provides specific guidance on appropriate disposal methods and any regulatory requirements. |
| Transport Information | UN number, proper shipping name, and hazard class are required for the legal transportation of the chemical waste. |
Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical like this compound.
Caption: General workflow for chemical waste disposal in a laboratory.
It is the responsibility of the researcher and their institution to obtain the official Safety Data Sheet from the supplier and to adhere to all safety and environmental regulations. The information provided here is for guidance and should be supplemented with substance-specific data and professional consultation.
References
Essential Safety and Operational Guide for Handling Ethyl 2-(piperazin-1-yl)acetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(piperazin-1-yl)acetate. The following procedures detail personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Summary
This compound is an irritant, particularly to the eyes.[1] It is crucial to avoid contact with skin, eyes, and clothing.[1] Inhalation of fumes should also be avoided.[1] The primary hazards associated with piperazine compounds, which are structurally related, include skin corrosion/irritation and serious eye damage.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. Engineering controls, such as adequate general and local exhaust ventilation, should be in place to minimize airborne concentrations.[1] Facilities must be equipped with an eyewash fountain and safety shower.[1][2]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] A face shield may be appropriate in some situations.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, nitrile gloves are commonly recommended for piperazine derivatives.[2] Always inspect gloves before use and dispose of contaminated gloves properly.[3] - Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[1] If ventilation is inadequate or if fumes are present, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Confirm that an eyewash station and safety shower are accessible.[2]
- Assemble all necessary materials and equipment.
- Put on all required PPE as specified in the table above.
2. Handling:
- Avoid contact with skin, eyes, and personal clothing.[1]
- Do not breathe fumes.[1]
- Keep the container tightly closed when not in use.[1]
- Open and handle the container with care.[1]
- Minimize dust generation and accumulation.[1]
- Keep away from sources of ignition.[1]
- Do not eat, drink, or smoke in the handling area.[1]
3. In Case of a Spill:
- Evacuate unprotected personnel from the area.
- Ensure adequate ventilation and remove all ignition sources.[1]
- Prevent the spill from entering drains, waterways, or soil.[1]
- Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[1][4]
4. First Aid Measures:
- Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
- Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
- General Advice: In case of exposure or if you feel unwell, consult a physician and show them the safety data sheet.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent harm to personnel and the environment.
1. Waste Collection:
- Use a dedicated, properly sealed, and clearly labeled waste container for any waste containing this compound.
- This includes excess reagent, reaction mixtures, and contaminated consumables such as gloves, pipette tips, and weighing paper.[4]
- Do not mix with incompatible waste materials.
2. Labeling:
- The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
- List any other solvents or chemicals present in the waste mixture.
- Include the appropriate hazard warnings (e.g., "Irritant").
3. Storage:
- Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1]
- Ensure the storage area is away from incompatible materials and sources of ignition.[1]
4. Final Disposal:
- Dispose of the chemical waste through a licensed and approved waste disposal company.
- Consult and adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
- Do not dispose of this compound down the drain or in regular trash.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
